Guaiacol-d7
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)OC([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Guaiacol-d7: Chemical Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Guaiacol-d7, a deuterated analog of the naturally occurring compound Guaiacol. This document details its utility as an internal standard in analytical chemistry and explores the molecular mechanisms underlying the anti-inflammatory activity of its non-deuterated counterpart, providing a basis for its application in research and drug development.
Chemical and Physical Properties
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 1065473-05-3[1] |
| Molecular Formula | C₇HD₇O₂ |
| Synonyms | 2-Methoxyphenol-d7, o-Methoxyphenol-d7 |
Table 2: Physicochemical Properties of Guaiacol (Non-deuterated)
| Property | Value | Source |
| Molecular Weight | 124.14 g/mol | Sigma-Aldrich |
| Appearance | Colorless to pale yellow liquid or crystalline solid | Sigma-Aldrich |
| Melting Point | 26-29 °C | ChemicalBook[2] |
| Boiling Point | 205 °C | ChemicalBook[2] |
| Density | 1.129 g/mL at 25 °C | ChemicalBook[2] |
| Solubility | Slightly soluble in water. Soluble in ethanol, ether, chloroform, and oils. | Sigma-Aldrich |
| pKa | ~10.2 | Inferred from phenol chemistry |
Applications in Research and Drug Development
This compound is primarily utilized as an internal standard in analytical methodologies, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Guaiacol in various matrices.
The non-deuterated form, Guaiacol, has demonstrated significant biological activity, notably as an anti-inflammatory agent. Research has shown that Guaiacol can inhibit the activation of nuclear factor-kappa B (NF-κB) and the expression of cyclooxygenase-2 (COX-2), both of which are key players in the inflammatory response.[1]
Experimental Protocols
Use of this compound as an Internal Standard in Mass Spectrometry
A common application of this compound is in stable isotope dilution analysis. A known amount of this compound is added to a sample containing an unknown quantity of Guaiacol. The sample is then analyzed by GC-MS or LC-MS. Due to their similar chemical properties, Guaiacol and this compound co-elute. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area of the analyte (Guaiacol) to that of the internal standard (this compound), a precise and accurate quantification of the analyte can be achieved, correcting for variations in sample preparation and instrument response.
Caption: Guaiacol inhibits the LPS-induced NF-κB signaling pathway.
References
Guaiacol-d7: A Technical Guide for Researchers in Drug Development and Analytical Science
An in-depth exploration of the applications of Guaiacol-d7, focusing on its role as an internal standard in quantitative mass spectrometry, with detailed experimental protocols and insights into the biochemical pathways of its non-deuterated analog.
Introduction
This compound, the deuterated form of guaiacol (2-methoxyphenol), serves as a critical tool in modern analytical research, particularly in the field of quantitative mass spectrometry. Its primary application lies in its use as an internal standard for stable isotope dilution analysis (SIDA). This technique is renowned for its high precision and accuracy in quantifying trace-level compounds in complex matrices. The incorporation of deuterium atoms into the guaiacol structure results in a molecule that is chemically identical to the endogenous analyte but has a distinct, higher mass. This property allows for the correction of variability during sample preparation and analysis, leading to more reliable and reproducible results.
This technical guide provides a comprehensive overview of the use of this compound in research, with a focus on its application in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). It details experimental protocols for the analysis of volatile phenols in food and beverage matrices, presents quantitative data from relevant studies, and explores the signaling pathways influenced by guaiacol, providing a deeper understanding of its biological significance.
Core Applications of this compound in Research
This compound is predominantly utilized as an internal standard in a variety of research applications, including:
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Clinical Mass Spectrometry: For the accurate quantification of biomarkers and drugs in biological fluids.[1][2]
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Food and Beverage Analysis: To determine the concentration of guaiacol and related volatile phenols, which are important flavor and aroma compounds, as well as potential markers for spoilage or contamination.[1][2] A notable example is its use in the analysis of "smoke taint" in wine, where guaiacol is a key indicator of smoke exposure to grapes.[3][4]
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Therapeutic Drug Monitoring (TDM): To ensure that therapeutic drug levels are within the desired range for optimal efficacy and minimal toxicity.[1][2]
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Pharmacokinetic Studies: The use of deuterated standards helps in accurately determining the absorption, distribution, metabolism, and excretion of pharmaceuticals.[1][2]
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Metabolism Studies: As a tracer to investigate the metabolic fate of guaiacol and related compounds in biological systems.
Data Presentation: Quantitative Analysis of Guaiacol in Wine
The following table summarizes quantitative data from a study on the analysis of volatile phenols in smoke-tainted and control wine samples. While this study did not use this compound, it provides representative concentration levels of guaiacol that would be quantified using a deuterated internal standard.
| Sample Type | Guaiacol Concentration (μg/L) |
| Control Wine | 15.9 ± 3.5 |
| Smoke-Tainted Wine | 33.6 ± 6.2 |
Data adapted from a study using stir bar sorptive extraction-gas chromatography-mass spectrometry (SBSE-GC-MS) for the analysis of volatile phenols in wine.[2]
Experimental Protocols
The following are detailed methodologies for the use of deuterated guaiacol analogs as internal standards in GC-MS and LC-MS/MS analysis. These protocols can be adapted for the use of this compound.
Protocol 1: GC-MS Analysis of Volatile Phenols in Wine
This protocol is adapted from a method for the quantification of smoke-derived volatile phenols in wine using deuterated internal standards, including d3-guaiacol and d7-p-cresol.[3]
1. Sample Preparation: a. To 5 mL of wine or grape juice in a 10 mL screw-capped vial, add 100 µL of an internal standard solution containing this compound (concentration to be optimized, typically in the range of 10-100 µg/L). b. Mix the sample thoroughly. c. Add 2 mL of a 1:1 (v/v) solution of pentane and ethyl acetate. d. Vortex the mixture for 1 minute to extract the volatile phenols. e. Centrifuge at 2000 rpm for 5 minutes to separate the phases. f. Carefully transfer the upper organic layer to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 6890 GC or similar.
- Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.
- Column: DB-WAXetr (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp 1: 5 °C/min to 180 °C.
- Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Guaiacol: Monitor ions m/z 124, 109, and 81.
- This compound: Monitor ions m/z 131, 114, and 86 (predicted).
3. Calibration: a. Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol in water) with known concentrations of guaiacol (e.g., 0, 10, 25, 50, 100, 200 µg/L). b. Spike each calibration standard with the same concentration of this compound internal standard as the samples. c. Analyze the calibration standards using the same GC-MS method. d. Construct a calibration curve by plotting the ratio of the peak area of guaiacol to the peak area of this compound against the concentration of guaiacol.
Protocol 2: LC-MS/MS Analysis of Guaiacol Glycosides in Grapes
This protocol is based on a validated method for the quantitative analysis of smoke-derived phenolic glycosides in grapes and wine using a deuterated internal standard.[4]
1. Sample Preparation: a. Homogenize 50 g of grapes. b. To 1 g of the grape homogenate, add an appropriate volume of a this compound labeled glycoside internal standard solution. c. Extract the sample with an appropriate solvent (e.g., methanol/water mixture). d. Centrifuge the sample and collect the supernatant. e. The extract may require solid-phase extraction (SPE) cleanup depending on the complexity of the matrix.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Column: A reverse-phase C18 column suitable for the separation of phenolic glycosides.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Guaiacol Glycoside: The specific precursor and product ions will depend on the glycosidic linkage.
- This compound Glycoside: The precursor and product ions will be shifted by the mass of the deuterium labels.
3. Calibration: a. Prepare calibration standards of the target guaiacol glycoside in a suitable matrix mimic. b. Spike each standard with the this compound labeled glycoside internal standard. c. Analyze the standards by LC-MS/MS. d. Generate a calibration curve based on the peak area ratios of the analyte to the internal standard.
Signaling Pathways and Experimental Workflows
The non-deuterated form of Guaiacol has been shown to interact with key signaling pathways, offering insights into its potential therapeutic effects.
Guaiacol's Inhibition of the NF-κB Signaling Pathway
Guaiacol has demonstrated anti-inflammatory activity by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[1][2] The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). Guaiacol is thought to interfere with this process, leading to a reduction in the inflammatory response.
Guaiacol's Interaction with the Glycogen Synthesis Pathway
Research has also indicated that guaiacol can inhibit glycogen synthase (GYS), a key enzyme in the synthesis of glycogen. This has potential therapeutic implications for conditions such as Adult Polyglucosan Body Disease (APBD), which is characterized by the accumulation of abnormal glycogen. Guaiacol is believed to act as a competitive inhibitor of GYS, competing with the substrate UDP-glucose. It has also been shown to increase the phosphorylation of GYS1, which is an inactivating modification.
Experimental Workflow: Stable Isotope Dilution Analysis
The general workflow for using this compound as an internal standard in a quantitative mass spectrometry assay is depicted below.
Conclusion
This compound is an indispensable tool for researchers and scientists in drug development and analytical chemistry. Its role as an internal standard in stable isotope dilution analysis by mass spectrometry provides a robust and reliable method for the accurate quantification of guaiacol in a wide range of matrices. The detailed experimental protocols and an understanding of the biochemical pathways influenced by its non-deuterated counterpart, as outlined in this guide, empower researchers to effectively utilize this compound in their studies and contribute to advancements in their respective fields.
References
Synthesis and Isotopic Purity of Guaiacol-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Guaiacol-d7. The document details plausible synthetic routes, experimental protocols, and methods for determining isotopic enrichment, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is the deuterated analog of guaiacol (2-methoxyphenol), a naturally occurring organic compound. Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research. They are extensively used as internal standards in quantitative bioanalytical assays using mass spectrometry, in metabolic studies to trace the fate of molecules, and in medicinal chemistry to investigate the kinetic isotope effect, which can favorably alter a drug's pharmacokinetic profile. The synthesis of high-purity this compound is a critical step for these applications, demanding robust synthetic methods and accurate analytical characterization.
Synthetic Pathways
The synthesis of this compound requires the deuteration of all seven exchangeable protons of the guaiacol molecule: three on the aromatic ring, one on the hydroxyl group, and three on the methyl group. A multi-step synthetic approach is typically employed to achieve high levels of isotopic enrichment at all positions. A plausible and efficient synthetic strategy involves a two-stage process: deuteration of the aromatic ring and the phenolic proton, followed by the deuteration of the methyl group.
Stage 1: Aromatic and Hydroxyl Deuteration
The protons on the aromatic ring and the hydroxyl group of guaiacol can be exchanged with deuterium through acid-catalyzed electrophilic substitution in the presence of a deuterium source, such as deuterium oxide (D₂O).
Reaction: Guaiacol + D₂O (excess) --[Catalyst]--> Guaiacol-(aromatic-d₃, hydroxyl-d₁)
A common and effective method involves heating guaiacol in D₂O with an acid catalyst. To drive the equilibrium towards the deuterated product, multiple exchanges with fresh D₂O may be necessary.
Stage 2: Methyl Group Deuteration
The deuteration of the methyl group can be achieved by utilizing a deuterated methylating agent on a catechol precursor, followed by deuteration of the aromatic ring. An alternative, more direct approach on a pre-deuterated guaiacol core is conceptually possible but can be synthetically challenging. A more robust method starts from catechol.
Reaction Scheme:
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Aromatic Deuteration of Catechol: Catechol + D₂O (excess) --[Catalyst]--> Catechol-d₄
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Mono-methylation with a Deuterated Methyl Source: Catechol-d₄ + CD₃I --[Base]--> Guaiacol-d₇ + HI
This two-step approach starting from catechol ensures high incorporation of deuterium in both the aromatic ring and the methyl group.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established methods for the deuteration of phenols and the methylation of catechols.
Protocol 1: Acid-Catalyzed Aromatic and Hydroxyl H/D Exchange of Guaiacol
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Materials: Guaiacol (10 g, 80.5 mmol), Deuterium Oxide (D₂O, 99.9 atom % D, 50 mL), Sulfuric Acid-d₂ (D₂SO₄, 98 wt. % in D₂O, 1 mL).
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Procedure:
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To a sealed, heavy-walled glass reactor, add guaiacol and deuterium oxide.
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Carefully add the sulfuric acid-d₂ to the mixture.
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Heat the reactor to 150 °C and maintain vigorous stirring for 48 hours.
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Cool the reactor to room temperature.
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Extract the product with deuterated chloroform (CDCl₃) (3 x 30 mL).
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Dry the combined organic layers over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield Guaiacol-(aromatic-d₃, hydroxyl-d₁).
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For higher isotopic enrichment, the process can be repeated with fresh D₂O and catalyst.
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Protocol 2: Synthesis of this compound starting from Catechol
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Materials: Catechol (11 g, 100 mmol), Deuterium Oxide (D₂O, 99.9 atom % D, 100 mL), Amberlyst-15 resin (10 g), Iodomethane-d₃ (CD₃I, 99.5 atom % D, 16.2 g, 112 mmol), Sodium Hydroxide (4.4 g, 110 mmol), Methanol (100 mL).
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Procedure for Catechol-d₄ Synthesis:
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Combine catechol, D₂O, and Amberlyst-15 resin in a high-pressure reactor.
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Heat the mixture to 180 °C for 72 hours with constant stirring.
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Cool the reactor, filter off the resin, and lyophilize the aqueous solution to obtain catechol-d₄.
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Procedure for Methylation to Guaiacol-d₇:
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Dissolve the obtained catechol-d₄ and sodium hydroxide in methanol in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C and slowly add iodomethane-d₃.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Neutralize the reaction mixture with 1 M HCl.
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Extract the product with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation to yield Guaiacol-d₇.
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Data Presentation
The following tables summarize the expected quantitative data for the synthesis and analysis of this compound. These are representative values based on typical outcomes for analogous reactions.
Table 1: Synthesis of this compound - Representative Yields
| Step | Starting Material | Product | Typical Yield (%) |
| Aromatic & Hydroxyl Deuteration | Guaiacol | Guaiacol-(aromatic-d₃, hydroxyl-d₁) | 85-95 |
| Catechol Aromatic Deuteration | Catechol | Catechol-d₄ | 90-98 |
| Methylation | Catechol-d₄ | Guaiacol-d₇ | 70-85 |
Table 2: Isotopic Purity of this compound - Representative Analytical Data
| Analytical Method | Parameter | Representative Value |
| Mass Spectrometry (GC-MS) | Isotopic Enrichment (D) | ≥ 98.0 atom % |
| Molecular Ion (m/z) | 131.1 (for C₇HD₇O₂) | |
| ¹H NMR Spectroscopy | Residual Proton Signal (aromatic) | ≤ 2% |
| Residual Proton Signal (methyl) | ≤ 1.5% | |
| Residual Proton Signal (hydroxyl) | Variable (due to exchange) | |
| ²H NMR Spectroscopy | Deuterium Signal (aromatic) | Consistent with structure |
| Deuterium Signal (methyl) | Consistent with structure | |
| Deuterium Signal (hydroxyl) | Consistent with structure |
Mandatory Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathway for this compound from catechol.
Analytical Workflow Diagram
Caption: Workflow for determining the isotopic purity of this compound.
Isotopic Purity Determination
The accurate determination of isotopic purity is crucial. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the isotopic enrichment of volatile compounds like this compound. The analysis of the molecular ion cluster allows for the quantification of the different deuterated species (d₀ to d₇). The isotopic purity is calculated based on the relative abundances of these isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The absence or significant reduction of proton signals in the aromatic, hydroxyl, and methyl regions provides a direct measure of the extent of deuteration. The residual proton signals can be integrated against a known internal standard to quantify the level of non-deuterated species.
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²H NMR: Deuterium NMR provides a qualitative confirmation of deuterium incorporation at the expected positions, as deuterium nuclei are NMR active.
By combining these analytical techniques, a comprehensive and accurate assessment of the isotopic purity of the synthesized this compound can be achieved, ensuring its suitability for its intended research and development applications.
An In-depth Technical Guide to the Mass Spectrum Interpretation of Guaiacol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of Guaiacol-d7. Guaiacol and its isotopically labeled analogs are significant in various research fields, including pharmacology, environmental science, and geochemistry, often serving as tracers or internal standards.[1] A thorough understanding of their fragmentation patterns under mass spectrometry is crucial for accurate identification and quantification. This document outlines the fragmentation pathways of both unlabeled and deuterated guaiacol, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams to elucidate key processes.
Mass Spectrum of Guaiacol and this compound
Electron ionization mass spectrometry is a powerful technique for molecular structure elucidation.[2] The fragmentation patterns observed provide a fingerprint for the molecule. For Guaiacol (C7H8O2), the mass spectrum is well-documented.[3][4] The interpretation of the mass spectrum of this compound (C7HD7O2) relies on a comparative analysis with its unlabeled counterpart, accounting for the mass shifts introduced by the seven deuterium atoms.
Data Presentation
The quantitative data for the major fragments of Guaiacol and the predicted major fragments of this compound are summarized in the tables below. The relative intensity of the base peak is normalized to 100.
Table 1: Mass Spectrum of Guaiacol (C7H8O2)
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 124 | 87.1 | [M]+• (Molecular Ion) |
| 109 | 100.0 | [M-CH3]+ |
| 81 | 60.8 | [M-CH3-CO]+ |
| 53 | 13.5 | [C4H5]+ |
Data sourced from ChemicalBook.[4]
Table 2: Predicted Mass Spectrum of this compound (C7HD7O2)
| m/z | Predicted Relative Intensity | Proposed Fragment Ion |
| 131 | High | [M]+• (Molecular Ion) |
| 113 | High | [M-CD3]+ |
| 84 | Moderate | [M-CD3-CO]+ |
| 56 | Moderate | [C4D4H]+ |
Interpretation of Fragmentation Patterns
The fragmentation of guaiacol under electron ionization follows characteristic pathways for aromatic ethers and phenols. The presence of the methoxy and hydroxyl groups on the aromatic ring dictates the primary fragmentation steps.
Upon electron impact, a guaiacol molecule loses an electron to form the molecular ion [M]+• at m/z 124. This molecular ion is relatively stable due to the aromatic system, resulting in a prominent peak.[2]
The most favorable initial fragmentation is the loss of a methyl radical (•CH3) from the methoxy group, leading to the formation of a stable cation at m/z 109. This fragment is the base peak in the spectrum of unlabeled guaiacol. Subsequent fragmentation involves the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for phenols, resulting in a fragment at m/z 81. Further fragmentation of the aromatic ring leads to smaller ions, such as the one observed at m/z 53.
For this compound, the same fragmentation pathways are expected. The molecular ion [M]+• is observed at m/z 131, a shift of +7 mass units compared to unlabeled guaiacol, corresponding to the seven deuterium atoms. The initial loss of a deuterated methyl radical (•CD3) results in a fragment at m/z 113. The subsequent loss of carbon monoxide leads to a fragment at m/z 84.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for Guaiacol and this compound.
Caption: Fragmentation pathway of Guaiacol.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
Synthesis of this compound
A common method for preparing deuterated aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange. A plausible synthesis for this compound is as follows:
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Preparation of Deuterated Acid: A solution of deuterated sulfuric acid (D2SO4) in deuterium oxide (D2O) is prepared.
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Exchange Reaction: Guaiacol is dissolved in an excess of the deuterated acid solution. The mixture is then heated under reflux for an extended period (e.g., 24-48 hours) to allow for the exchange of the aromatic and hydroxyl protons with deuterium.
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Workup: The reaction mixture is cooled and neutralized with a base such as sodium carbonate.
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Extraction: The deuterated guaiacol is extracted from the aqueous solution using an organic solvent like diethyl ether.
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Purification: The organic extract is dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The resulting this compound can be further purified by distillation or chromatography.
This is a generalized protocol and may require optimization for specific laboratory conditions.
Mass Spectrometry Analysis
The following outlines a general procedure for acquiring an electron ionization mass spectrum of this compound.
Caption: Workflow for EI-MS analysis.
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Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any impurities.
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Ionization: In the ion source, the vaporized analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.
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Data Acquisition: A data system records the intensity of each ion to generate the mass spectrum.
Conclusion
The interpretation of the mass spectrum of this compound is straightforward when compared with its unlabeled analog. The predictable mass shifts of the molecular ion and key fragment ions due to deuterium labeling confirm the fragmentation pathways. This guide provides the necessary data, visualizations, and experimental context for researchers and professionals working with guaiacol and its deuterated forms, facilitating its use in quantitative and qualitative analytical applications.
References
Spectroscopic Analysis of Guaiacol-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for Guaiacol-d7. Due to the limited availability of public domain experimental spectra for this compound, this document presents a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data based on the known spectra of unlabeled Guaiacol and the established principles of deuterium substitution effects in NMR spectroscopy. Detailed experimental protocols for NMR data acquisition are also provided.
Introduction to this compound
This compound is a deuterated form of Guaiacol, a naturally occurring organic compound with the chemical formula C₇H₈O₂. In this compound, all seven hydrogen atoms are replaced with deuterium atoms. This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification methods and for mechanistic studies in drug metabolism and environmental fate. Understanding its NMR spectral properties is crucial for its correct identification and quality control.
Predicted ¹H and ¹³C NMR Spectral Data
The substitution of protium (¹H) with deuterium (²H or D) significantly alters the NMR spectra. Deuterium has a nuclear spin of 1 and a much smaller gyromagnetic ratio compared to protium. As a result, in ¹H NMR spectroscopy, signals from deuterium atoms are not observed under standard acquisition parameters. In ¹³C NMR, the coupling between carbon and deuterium (C-D) is significantly smaller than the corresponding C-H coupling and is often not resolved, leading to a simplified appearance of the spectrum.
Predicted ¹H NMR Spectral Data for this compound
In a standard ¹H NMR spectrum of this compound, no signals corresponding to the aromatic or methoxy protons would be observed. The complete deuteration of the molecule means there are no protons to generate signals. The spectrum would ideally be a flat baseline, with the only observable signals arising from any residual protic solvents or impurities.
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum of this compound is expected to show six signals corresponding to the six carbon atoms of the benzene ring and one signal for the methoxy carbon. The chemical shifts will be very similar to those of unlabeled Guaiacol. However, the key difference will be in the multiplicity of the signals. In the proton-coupled ¹³C spectrum of unlabeled Guaiacol, the signals for the protonated carbons are split into doublets or triplets due to one-bond C-H coupling. In the case of this compound, the one-bond C-D coupling is much smaller and often results in the collapse of these multiplets into sharp singlets in a proton-decoupled spectrum. In a non-deuterium-decoupled ¹³C spectrum, the carbons attached to deuterium would appear as multiplets (typically triplets due to the spin I=1 of deuterium).
Tabulated NMR Data
The following tables summarize the experimentally determined ¹H and ¹³C NMR data for unlabeled Guaiacol and the predicted data for this compound for comparison.
Table 1: ¹H NMR Spectral Data
| Assignment | Unlabeled Guaiacol (CDCl₃, 400 MHz) | Predicted this compound |
| Chemical Shift (δ, ppm) | Multiplicity | |
| OCH₃ | 3.92 | s |
| H-3 | 6.98 | ddd |
| H-4 | 6.91 | dd |
| H-5 | 6.98 | ddd |
| H-6 | 6.91 | dd |
| OH | 5.75 | br s |
Table 2: ¹³C NMR Spectral Data
| Assignment | Unlabeled Guaiacol (CDCl₃, 100 MHz) | Predicted this compound (Proton Decoupled) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C-1 | 146.6 | ~146.6 |
| C-2 | 145.7 | ~145.7 |
| C-3 | 110.9 | ~110.9 |
| C-4 | 121.3 | ~121.3 |
| C-5 | 119.9 | ~119.9 |
| C-6 | 114.3 | ~114.3 |
| OCH₃ | 55.9 | ~55.9 |
Experimental Protocols
The following provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a compound like this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. For this compound, deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. The choice of solvent can slightly affect the chemical shifts.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v). However, modern NMR spectrometers can also be referenced to the residual solvent peak.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
NMR Spectrometer Setup and Data Acquisition
¹H NMR Spectroscopy:
-
Instrument Tuning and Locking: Tune the ¹H probe and lock onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
-
Acquisition Time (AQ): Set to acquire data for at least 3-4 seconds to ensure good resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shift range.
-
¹³C NMR Spectroscopy:
-
Instrument Tuning and Locking: Tune the ¹³C probe and ensure the deuterium lock is stable.
-
Shimming: Re-shim if necessary.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.
-
Spectral Width (SW): A spectral width of 200-250 ppm is standard for ¹³C NMR.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the transformed spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.
-
Calibration: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a deuterated compound like this compound.
Caption: A flowchart illustrating the key stages of NMR analysis.
Molecular Structure of Guaiacol
The diagram below shows the chemical structure of Guaiacol, indicating the positions of the hydrogen atoms that are replaced by deuterium in this compound.
Caption: Chemical structure of Guaiacol.
Guaiacol-d7: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Guaiacol-d7. Due to a lack of specific long-term stability data for this compound, the information presented herein is largely based on data from its non-deuterated analogue, Guaiacol, and a closely related deuterated form, Guaiacol-d3. These recommendations are intended to ensure the integrity and purity of this compound for research and development applications.
Core Stability Profile
This compound, as a deuterated version of Guaiacol, is expected to share a similar stability profile. Guaiacol itself is a relatively stable compound under controlled conditions. However, it is susceptible to degradation upon exposure to light and air, which can lead to discoloration and the formation of impurities.[1] The primary degradation pathway is likely oxidation.[2]
Deuteration is not expected to significantly alter the fundamental stability of the molecule under standard storage conditions, though it can influence metabolic pathways in biological systems.
Recommended Storage Conditions
To maintain the quality of this compound, the following storage conditions are recommended. These are compiled from safety data sheets and product information for Guaiacol and its deuterated analogues.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For solutions, -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months) is recommended.[3] For neat compounds, a controlled room temperature between 15-25°C is also cited.[4] | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light.[1] | Guaiacol darkens upon exposure to light, indicating light-induced degradation.[1] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation from atmospheric oxygen. |
| Container | Use glass or metal containers.[5] | These materials are generally inert and will not react with the compound. |
| Ventilation | Store in a well-ventilated area.[5] | General safety precaution for chemical storage. |
Incompatible Materials
To prevent chemical reactions and degradation, this compound should not be stored with the following materials:
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not publicly available, a standard approach to assessing the stability of a new or lightly characterized compound would involve the following methodologies.
Protocol for Accelerated Stability Study:
-
Sample Preparation: Prepare multiple aliquots of this compound in the intended storage containers. A subset of samples should be exposed to stress conditions, while control samples are stored under recommended long-term conditions.
-
Stress Conditions:
-
Elevated Temperature: Store samples at elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.
-
Light Exposure: Expose samples to a controlled light source (e.g., a photostability chamber) with a defined lux and UV output.
-
Humidity: Store samples at elevated humidity levels (e.g., 75% RH).
-
Oxidative Stress: Expose samples to an oxygen-rich environment or a chemical oxidant.
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the samples at each time point using a stability-indicating method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: To quantify the parent compound and detect any degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of any degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As an alternative analytical technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the parent compound and any major degradants.
-
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition. Determine the degradation rate and estimate the shelf-life under the recommended storage conditions.
Visualizing Workflows and Pathways
Recommended Storage and Handling Workflow:
The following diagram illustrates the key steps for the proper storage and handling of this compound to maintain its integrity.
Caption: Recommended workflow for the storage and handling of this compound.
Potential Degradation Pathway:
This diagram illustrates a simplified potential degradation pathway for this compound based on the known degradation of Guaiacol. The primary mechanism is O-demethylation, which can be initiated by oxidative processes.
Caption: Potential oxidative degradation pathway of this compound.
Conclusion
While specific stability data for this compound is limited, a conservative approach based on the known properties of Guaiacol and its deuterated analogues is recommended. Storing this compound in a cool, dry, and dark environment, under an inert atmosphere, and in a tightly sealed glass or metal container will significantly contribute to its long-term stability. For critical applications, it is advisable to perform in-house stability studies to establish a definitive shelf-life for the specific batch and storage conditions.
References
A Technical Guide to Guaiacol-d7 Analytical Standard for Researchers
For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is paramount for achieving accurate and reliable quantitative results in mass spectrometry-based analyses. This guide provides an in-depth overview of Guaiacol-d7, a deuterated analog of Guaiacol, and its application as an internal standard.
This document details the commercially available this compound analytical standards, their key specifications, and a comprehensive experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Commercial Availability and Specifications of this compound
This compound is offered by several reputable chemical suppliers as a high-purity analytical standard. While specific details can vary by supplier and batch, the following table summarizes typical product specifications. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.
| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Enrichment | Format |
| MedChemExpress | This compound | HY-N1380S3 | >98% | Not specified | Neat Solid |
| Cambridge Isotope Laboratories, Inc. | Guaiacol (ring-13C₆, 99%) | CLM-8333 | 98% | 99 atom % ¹³C | Neat Solid |
| Sigma-Aldrich (Merck) | Guaiacol impurity D | PHR9076 | 99.0% ± 1.5% | Not applicable | Neat Solid |
Note: Data for Guaiacol (ring-¹³C₆, 99%) and Guaiacol impurity D are provided as representative examples of available specifications for similar compounds from these suppliers. A specific Certificate of Analysis for this compound should be consulted for precise data.
The Role of this compound in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of Guaiacol and structurally related phenolic compounds in various matrices. Its utility stems from the principles of isotope dilution mass spectrometry. By introducing a known amount of the deuterated standard into a sample, variations in sample preparation, injection volume, and instrument response can be effectively normalized. This is because the deuterated standard co-elutes with the native analyte and exhibits nearly identical chemical and physical properties, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
The following diagram illustrates the fundamental workflow of using an internal standard in a quantitative analytical method.
Experimental Protocol: Quantification of Guaiacol in Wine using GC-MS with this compound Internal Standard
This protocol is adapted from methodologies employed for the analysis of volatile phenols in wine and serves as a comprehensive guide for researchers.
1. Materials and Reagents
-
This compound Analytical Standard: (e.g., from MedChemExpress or other reputable supplier)
-
Guaiacol (native) Analytical Standard: High purity (e.g., ≥98%)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), all HPLC or GC grade
-
Deionized Water
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove organic contaminants
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
-
Micropipettes and sterile, filtered tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Store at -20°C.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 10 mg of native Guaiacol and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution in a suitable matrix (e.g., a synthetic wine base or a wine sample known to be free of Guaiacol). Spike each calibration standard with a constant, known concentration of the this compound internal standard from the IS Stock solution. A typical concentration for the internal standard would be in the low µg/L range, depending on the expected analyte concentration and instrument sensitivity.
3. Sample Preparation
-
Aliquoting: To a 2 mL autosampler vial, add 1 mL of the wine sample.
-
Internal Standard Spiking: Add a precise volume of the this compound IS Stock or a working solution to the wine sample to achieve the desired final concentration.
-
Salting Out: Add approximately 0.5 g of baked NaCl to the vial. This increases the ionic strength of the aqueous phase and promotes the partitioning of volatile phenols into the organic extraction solvent.
-
Extraction: Add 500 µL of dichloromethane (DCM) to the vial.
-
Vortexing: Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the vial at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the lower organic layer (DCM) to a clean 2 mL autosampler vial for GC-MS analysis.
4. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of Guaiacol. These may need to be optimized for your specific instrumentation.
-
Gas Chromatograph (GC):
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Guaiacol (native): m/z 124 (quantifier), 109, 81
-
This compound: m/z 131 (quantifier), 116, 88
-
-
5. Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the quantifier ions of both native Guaiacol and this compound.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS) against the concentration of the analyte for each calibration standard.
-
Quantification: Calculate the concentration of Guaiacol in the unknown samples by determining the AreaAnalyte / AreaIS ratio and interpolating the concentration from the linear regression of the calibration curve.
The following diagram illustrates the logical flow of the analytical decision-making process.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Guaiacol in complex matrices. By carefully selecting a high-purity analytical standard and following a well-defined experimental protocol, researchers can achieve high-quality data essential for their scientific investigations. It is always recommended to obtain the Certificate of Analysis from the supplier to ensure the quality and suitability of the standard for the intended application.
Guaiacol-d7 as a Lignin Pyrolysis Model Compound: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin, a complex aromatic biopolymer, represents a significant and underutilized renewable resource. Its conversion into valuable chemicals and biofuels through processes like pyrolysis is a key area of research. Understanding the intricate mechanisms of lignin pyrolysis is crucial for optimizing these processes. Due to the structural complexity of lignin, model compounds are often employed to study specific bond cleavages and reaction pathways. Guaiacol (2-methoxyphenol) is a primary product of lignin pyrolysis and serves as an excellent model for the guaiacyl (G) units found in softwood lignin.
The use of isotopically labeled compounds, such as Guaiacol-d7, provides a powerful tool for elucidating reaction mechanisms. By tracking the deuterium atoms throughout the pyrolysis process, researchers can gain unambiguous insights into bond-breaking and bond-forming events, char formation, and the origin of specific products. This technical guide provides a comprehensive overview of the pyrolysis of guaiacol as a lignin model compound, with a special focus on the potential applications and mechanistic insights that can be gained from using its deuterated analog, this compound. While direct experimental data on this compound pyrolysis is limited in publicly available literature, this guide extrapolates from the extensive research on guaiacol to provide a foundational understanding for future studies.
Core Pyrolysis Mechanisms of Guaiacol
The thermal decomposition of guaiacol proceeds through several competing reaction pathways, primarily involving free radical mechanisms. The main initial bond scission events are the cleavage of the O–CH₃ bond and the O–H bond.
Major Reaction Pathways
Theoretical studies and experimental evidence have elucidated several key pyrolytic pathways for guaiacol.[1] The bond dissociation enthalpies (BDEs) of the major bonds in guaiacol have been calculated to predict the most likely initial steps.[1]
-
Homolytic Cleavage of the O–CH₃ Bond: This is widely considered a dominant initial step in guaiacol pyrolysis, leading to the formation of a hydroxyphenoxyl radical and a methyl radical.[1] The resulting hydroxyphenoxyl radical can then undergo further reactions to form catechol (1,2-dihydroxybenzene), a major product.[1]
-
Homolytic Cleavage of the O–H Bond: This pathway leads to the formation of a methoxyphenoxyl radical and a hydrogen radical. Subsequent reactions can produce o-cresol, 2-hydroxybenzaldehyde, and o-quinonemethide.[1]
-
H-atom Assisted Demethoxylation: The addition of a hydrogen atom to the carbon atom of the benzene ring can lower the activation energy for the demethoxy reaction, leading to the formation of phenol.[1]
The pyrolysis of guaiacol is a free radical reaction, with methyl radicals being one of the main detectable radical species via electron paramagnetic resonance (EPR).[1]
The Role of this compound in Mechanistic Studies
The strategic placement of deuterium atoms in this compound would allow for precise tracking of reaction intermediates and products. For instance:
-
Guaiacol-d₃ (methoxy-d₃): Deuterating the methyl group (O-CD₃) would enable researchers to follow the fate of the methyl radical. This would help quantify its contribution to the formation of methane (CH₃D or CD₄), methylated products, and coke.
-
Guaiacol-d₄ (ring-d₄): Deuterating the aromatic ring would help to understand the mechanisms of ring-opening reactions, rearrangements, and the formation of polycyclic aromatic hydrocarbons (PAHs) and char.
-
Guaiacol-d₁ (hydroxyl-d₁): Deuterating the hydroxyl group (O-D) would provide insights into the role of the phenolic hydrogen in hydrogen transfer reactions.
Experimental Protocols for Guaiacol Pyrolysis
A common experimental setup for studying the pyrolysis of lignin model compounds is a pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) system. This allows for the rapid heating of the sample to a specific temperature and the immediate analysis of the volatile products.
Representative Py-GC/MS Protocol
-
Sample Preparation: A small amount of guaiacol (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into a micro-pyrolyzer, which is rapidly heated to the desired temperature (e.g., 400-800°C) under an inert atmosphere (e.g., helium).
-
Gas Chromatography (GC): The volatile pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS): The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.
Other analytical techniques employed in guaiacol pyrolysis studies include:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For the detection and identification of free radical intermediates.[1]
-
Thermogravimetric Analysis (TGA): To study the overall mass loss of the sample as a function of temperature.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To analyze the functional groups present in the solid and liquid pyrolysis products.
Quantitative Data on Guaiacol Pyrolysis
The distribution of pyrolysis products is highly dependent on the reaction temperature. The following table summarizes typical product yields from the pyrolysis of guaiacol at different temperatures.
| Product | Relative Content at 300°C | Relative Content at 600°C |
| Guaiacol | Major Product | Minor Product |
| 2-Hydroxybenzaldehyde | - | Increased Content |
| 2-Methoxybenzaldehyde | - | Increased Content |
| Phenol | - | Present |
| 2-Methyl-phenol | - | Present |
| Catechol | - | Present |
Note: This table is a qualitative representation based on findings from various studies. Absolute yields can vary significantly based on experimental conditions.
Visualization of Pathways and Workflows
Guaiacol Pyrolysis Reaction Pathways
Caption: Major reaction pathways in the pyrolysis of guaiacol.
Experimental Workflow for Py-GC/MS Analysis
Caption: A typical experimental workflow for Py-GC/MS analysis.
Conclusion
Guaiacol serves as an indispensable model compound for unraveling the complex chemistry of lignin pyrolysis. While research directly utilizing this compound is not yet widely published, the principles outlined in this guide demonstrate its immense potential for elucidating reaction mechanisms with a high degree of certainty. The ability to trace the fate of deuterium-labeled fragments through the intricate network of pyrolysis reactions will undoubtedly accelerate the development of more efficient and selective processes for converting lignin into valuable chemicals and fuels. Future research leveraging this compound and other deuterated lignin model compounds will be critical in advancing the bio-refinery concept and promoting a more sustainable chemical industry.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Guaiacol using Guaiacol-d7 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol is a naturally occurring organic compound that contributes to the characteristic smoky aroma and flavor in various foods and beverages. It is a key marker for "smoke taint" in wine grapes exposed to wildfire smoke and can also be an indicator of spoilage in some products. Accurate and precise quantification of guaiacol is crucial for quality control in the food and beverage industry, environmental monitoring, and in some pharmaceutical applications where guaiacol derivatives are used.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like guaiacol. The use of a stable isotope-labeled internal standard, such as Guaiacol-d7, is the gold standard for accurate quantification. This technique, known as stable isotope dilution analysis (SIDA), corrects for variations in sample preparation and instrument response, leading to highly reliable results. This compound is an ideal internal standard as it has the same chemical and physical properties as the native guaiacol, but its increased mass allows it to be distinguished by the mass spectrometer.
These application notes provide detailed protocols for the quantification of guaiacol in various matrices using this compound as an internal standard with GC-MS analysis. Two primary sample preparation methods are detailed: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).
Experimental Protocols
Protocol 1: Analysis of Free Guaiacol in Wine by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS/MS
This protocol is adapted for the analysis of free volatile phenols, including guaiacol, in wine samples.
1. Materials and Reagents
-
Guaiacol (≥98% purity)
-
This compound (or Guaiacol-d3)
-
Methanol (HPLC grade)
-
Ethanol (absolute, 99.9%)
-
Tartaric acid
-
Sodium chloride (NaCl)
-
Ultrapure water
-
20 mL headspace vials with caps
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
2. Preparation of Standards and Samples
-
Internal Standard (IS) Stock Solution (10 mg/L): Prepare a stock solution of this compound in a model wine solution (13% ethanol, 5 g/L tartaric acid in ultrapure water, pH adjusted to 3.5).
-
Calibration Standards: Prepare a mixed stock solution of guaiacol and other relevant phenols at 1000 mg/L in methanol. From this, create a series of calibration solutions in model wine, typically ranging from 0.1 to 100 µg/L.
-
Sample Preparation:
-
Transfer 10 mL of the wine sample into a 20 mL headspace vial.
-
Spike the sample with 10 µL of the 10 mg/L this compound internal standard solution.
-
Add 2 g of NaCl to the vial to improve the extraction efficiency of the target compounds[1].
-
Seal the vial immediately.
-
3. HS-SPME Procedure
-
Incubation: Incubate the vial at 35-40°C for 10-15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 15-30 minutes at the same temperature.
-
Desorption: Desorb the fiber in the GC injector at 250°C for 3-5 minutes in splitless mode.
4. GC-MS/MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | e.g., Agilent J&W DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) or TraceGOLD TG-WAXMS (30 m x 0.25 mm, 0.25 µm)[1] |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial temp 40°C for 5 min, ramp at 7°C/min to 170°C, then ramp at 40°C/min to 290°C and hold for 3 min[2] |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
5. Data Analysis
-
Identify guaiacol and this compound based on their retention times and specific MRM transitions.
-
Construct a calibration curve by plotting the ratio of the peak area of guaiacol to the peak area of this compound against the concentration of the calibration standards.
-
Quantify guaiacol in the samples using the calibration curve.
Protocol 2: Analysis of Free Guaiacol by Liquid-Liquid Extraction (LLE) GC-MS
This protocol is a general method that can be adapted for various liquid matrices, including wine and water samples.
1. Materials and Reagents
-
Guaiacol (≥98% purity)
-
This compound
-
Methanol (HPLC grade)
-
Pentane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium chloride (NaCl)
-
Sodium sulfate (anhydrous)
-
15 mL screw-cap glass tubes
-
GC vials with inserts
2. Preparation of Standards and Samples
-
Internal Standard (IS) Spiking Solution: Prepare a solution of this compound in methanol at an appropriate concentration (e.g., 10 mg/L).
-
Calibration Standards: Prepare calibration standards in a matrix similar to the sample (e.g., model wine or ultrapure water) and spike with the IS.
-
Sample Preparation:
-
Place 10 mL of the liquid sample into a 15 mL screw-cap glass tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 2 g of NaCl and vortex to dissolve.
-
Add 2 mL of the extraction solvent (e.g., 1:1 pentane:ethyl acetate)[3].
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
3. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | e.g., ZB-5 Inferno column or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C for 5 min, ramp at 4°C/min to 250°C and hold for 15 min[4] |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 280°C |
| Transfer Line Temp. | 250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |
4. Data Analysis
-
Follow the same data analysis procedure as described in Protocol 1, using the appropriate quantification and qualifier ions for SIM or MRM mode.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained using this compound as an internal standard for GC-MS analysis.
Table 1: GC-MS/MS Method Validation Parameters for Guaiacol in Wine
| Parameter | Value | Reference |
| Calibration Range | 0.1 - 100 µg/L | [1] |
| Linearity (R²) | > 0.998 | [2] |
| Limit of Detection (LOD) | ≤ 1 ng/g | [5] |
| Limit of Quantification (LOQ) | 1 - 3.3 ng/mL | [5] |
| Intra-day Precision (RSD) | < 12% | [6] |
| Inter-day Precision (RSD) | < 15% | [7] |
| Recovery | 88.75 - 119.21% | [7] |
Table 2: Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) Parameters for Guaiacol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Guaiacol | 124 | 109 | 81 |
| This compound (or -d3) | 127 (or 131) | 112 (or 116) | 84 (or 88) |
Note: The exact m/z values for this compound may vary depending on the deuteration pattern. The values for Guaiacol-d3 are also provided as it is a common alternative.
Visualizations
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. awri.com.au [awri.com.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phenols in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS) using Guaiacol-d7 as an Internal Standard
Introduction
Phenolic compounds are a significant class of environmental pollutants originating from various industrial processes, including petrochemical manufacturing, pharmaceuticals, and pulp and paper production.[1] Their presence in water sources is a serious concern due to their toxicity to aquatic life and potential adverse health effects in humans. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for monitoring phenols in drinking and wastewater.[2][3]
This application note details a robust and sensitive method for the quantitative analysis of various phenols in water samples. The method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection.[4][5] Quantification is performed using an isotope dilution technique with Guaiacol-d7 (2-Methoxyphenol-d7) as an internal standard.[6] The use of a deuterated internal standard that is chemically similar to the target analytes ensures high accuracy and precision by correcting for variations in sample matrix effects and extraction efficiency.[1]
Experimental Protocol
This protocol is based on established methodologies such as U.S. EPA Method 528 for the determination of phenols in drinking water.[2][4]
1. Apparatus and Materials
-
Apparatus:
-
Gas Chromatograph/Mass Spectrometer (GC-MS) system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Polystyrene-divinylbenzene, 500 mg).
-
Concentrator/evaporator with a nitrogen stream.
-
Standard laboratory glassware (volumetric flasks, pipettes, vials).
-
Analytical balance.
-
-
Reagents and Standards:
-
Solvents: Methanol, Dichloromethane (DCM), Acetone (all high-purity, pesticide grade or equivalent).
-
Reagent Water: Purified water free of interfering analytes.
-
Standards: High-purity analytical standards of target phenols.
-
Internal Standard: this compound (2-Methoxyphenol-d7).
-
Reagents for Preservation/Derivatization: 6N Hydrochloric Acid (HCl), Sodium Sulfite, Acetic Anhydride.[1][5]
-
2. Standard Preparation
-
Stock Standard Solutions (1000 µg/mL): Prepare individual stock solutions by accurately weighing approximately 10 mg of each pure phenol standard, dissolving it in methanol, and diluting to 10 mL in a volumetric flask.
-
Analyte Fortification Solution (e.g., 10 µg/mL): Prepare a mixed solution of all target phenols by diluting the stock solutions in methanol. This is used for creating calibration standards and for spiking quality control samples.
-
Internal Standard (IS) Spiking Solution (e.g., 5 µg/mL): Prepare a solution of this compound in a suitable solvent like acetone or dichloromethane. A known amount of this solution is added to every sample, blank, and calibration standard before extraction.
3. Sample Collection, Preservation, and Holding
-
Collection: Collect 1-liter water samples in clean glass bottles.
-
Dechlorination: If the sample contains residual chlorine, add 40-50 mg of sodium sulfite and mix.[4]
-
Preservation: Acidify the sample to a pH < 2 with 6 N HCl.[5]
-
Storage: Store samples at or below 6°C and protect them from light. Samples should be extracted within 14 days of collection.[4]
4. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 2-3 portions of 5 mL Dichloromethane (DCM).
-
Condition the cartridge with 2-3 portions of 5 mL methanol.
-
Equilibrate the cartridge with 2-3 portions of 5 mL reagent water (acidified to pH < 2). Do not allow the cartridge to go dry from this point forward.
-
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the 1 L water sample.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with a portion of reagent water to remove interferences.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the trapped phenols from the cartridge by passing 2-3 portions of 5 mL DCM through it. Collect the eluate in a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 0.9 mL under a gentle stream of nitrogen. Add any instrument-specific standards (e.g., recovery standard) and adjust the final volume to 1.0 mL.[5]
5. Optional: Derivatization
For certain phenols, derivatization can improve chromatographic peak shape and sensitivity.[1][7] If required, add a derivatizing agent like acetic anhydride to the sample extract before GC-MS analysis. This step converts phenols to their acetate esters, which are less polar and more volatile.[7]
GC-MS Analysis and Quantification
The prepared extracts are analyzed using a GC-MS system. The internal standard method is used for quantification. The concentration of each analyte is calculated using the response factor relative to the this compound internal standard.
Results and Data
The following tables provide typical instrument conditions and representative performance data for this method.
Table 1: Example GC-MS Instrument Conditions
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | DB-5SilMS, 30 m x 0.25 mm, 0.25 µm |
| Injection | 1 µL, Splitless |
| Injector Temperature | 275 °C |
| Carrier Gas | Helium, 1.5 mL/min (constant flow) |
| Oven Program | 60 °C (5 min), then 8 °C/min to 300 °C (hold 10 min)[8] |
| Mass Spectrometer | |
| Transfer Line Temp | 300 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Target Analytes and Example SIM Ions
| Analyte | Retention Time (min) | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |
|---|---|---|---|---|
| Phenol | ~8.5 | 94 | 65 | 66 |
| Guaiacol | ~9.8 | 124 | 109 | 81 |
| o-Cresol | ~9.2 | 108 | 107 | 77 |
| p-Cresol | ~9.3 | 108 | 107 | 77 |
| 2,4-Dichlorophenol | ~11.5 | 162 | 164 | 98 |
| 2,4,6-Trichlorophenol | ~13.8 | 196 | 198 | 200 |
| This compound (IS) | ~9.78 | 131 | 113 | 86 |
Table 3: Example Calibration Data for Phenol
| Concentration (µg/L) | Analyte Area | IS Area | Response Ratio (Analyte/IS) |
|---|---|---|---|
| 0.5 | 15,500 | 305,000 | 0.051 |
| 1.0 | 32,000 | 310,000 | 0.103 |
| 5.0 | 158,000 | 308,000 | 0.513 |
| 10.0 | 315,000 | 306,000 | 1.029 |
| 20.0 | 640,000 | 312,000 | 2.051 |
| Linearity (R²) | - | - | 0.9995 |
Table 4: Representative Method Performance Data
| Analyte | Method Detection Limit (MDL) (µg/L)[2] | Limit of Quantification (LOQ) (µg/L) | Spike Recovery (%) |
|---|---|---|---|
| Phenol | 0.28 | 0.93 | 95 ± 5 |
| o-Cresol | 0.15 | 0.50 | 98 ± 4 |
| 2,4-Dichlorophenol | 0.08 | 0.27 | 101 ± 6 |
| 2,4,6-Trichlorophenol| 0.12 | 0.40 | 97 ± 5 |
Note: Data presented are for illustrative purposes. Each laboratory must determine its own MDL, LOQ, and performance criteria.[4]
Conclusion
The described method of solid-phase extraction followed by GC-MS analysis with this compound as an internal standard provides a highly reliable, sensitive, and accurate means for quantifying a wide range of phenolic compounds in water samples. The isotope dilution approach effectively compensates for analytical variability, ensuring data of high quality suitable for regulatory compliance and environmental monitoring. The use of established EPA methodologies as a foundation ensures the procedure is robust and defensible.[2][3]
References
Application Notes and Protocols for the Determination of Guaiacol in Food and Beverages Using Guaiacol-d7 as an Internal Standard
Introduction
Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound that contributes to the characteristic smoky flavor and aroma of various food products and beverages.[1] It can be introduced through processes such as the roasting of coffee beans, the smoking of meats and fish, and the aging of spirits in toasted oak barrels. However, the presence of guaiacol can also be an indicator of spoilage, particularly in the context of "smoke taint" in wine due to grapevine exposure to wildfires or microbial contamination in fruit juices.[2][3] Accurate and sensitive quantification of guaiacol is therefore crucial for quality control in the food and beverage industry.
This application note details a robust and reliable method for the determination of guaiacol in food and beverages using a stable isotope dilution assay (SIDA) with Guaiacol-d7 as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The primary analytical technique described is Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted method for the analysis of volatile and semi-volatile organic compounds in complex matrices.[3][4]
Principle
The methodology is based on the principle of stable isotope dilution analysis. A known amount of the isotopically labeled internal standard, this compound, is added to the sample prior to extraction and analysis. This compound is chemically identical to the native guaiacol, and therefore exhibits the same behavior during sample preparation and GC-MS analysis. By measuring the ratio of the response of the native guaiacol to that of the labeled internal standard, precise quantification can be achieved, irrespective of sample losses during the analytical process.
Materials and Reagents
-
Standards:
-
Guaiacol (≥98% purity)
-
This compound (≥98% purity)
-
-
Solvents:
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Ethyl acetate (GC grade)
-
Pentane (GC grade)
-
-
Reagents:
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Solid Phase Microextraction (SPME) Fibers (for HS-SPME method):
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Experimental Protocols
Two primary protocols are presented: a Liquid-Liquid Extraction (LLE) method and a Headspace Solid-Phase Microextraction (HS-SPME) method. The choice of method may depend on the sample matrix, desired sensitivity, and available equipment.
Liquid-Liquid Extraction (LLE) Protocol for Wine and Juice
This protocol is suitable for liquid matrices such as wine and fruit juices.
-
Sample Preparation:
-
For beverages with suspended solids, centrifuge the sample at 4000 rpm for 10 minutes and use the supernatant.
-
Pipette 10 mL of the liquid sample into a 50 mL screw-cap centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a precise volume of this compound stock solution (e.g., 100 µL of a 10 µg/mL solution in methanol) to each sample to achieve a final concentration of 100 µg/L.
-
-
Extraction:
-
Add 2 g of sodium chloride to the sample to increase the ionic strength and improve extraction efficiency.
-
Add 5 mL of a dichloromethane/ethyl acetate mixture (1:1, v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
-
Drying and Concentration:
-
Carefully transfer the organic layer (bottom layer) to a clean glass vial containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a new vial for GC-MS analysis. For higher sensitivity, the extract can be concentrated under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
Headspace Solid-Phase Microextraction (HS-SPME) Protocol for Solid and Semi-Solid Foods
This protocol is suitable for more complex matrices such as smoked fish or roasted coffee, and can also be applied to beverages.
-
Sample Preparation:
-
Homogenize solid samples.
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, use 5 mL.
-
-
Internal Standard Spiking:
-
Add a precise volume of this compound stock solution to each sample.
-
-
Extraction:
-
Add 2 g of sodium chloride to the vial.
-
Seal the vial with a magnetic screw cap with a PTFE/silicone septum.
-
Place the vial in a heating block or water bath at 60°C.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes with agitation.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.
-
GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Guaiacol: m/z 124 (quantifier), 109, 81 (qualifiers)
-
This compound: m/z 131 (quantifier), 116 (qualifier)
-
Data Presentation
The following tables summarize the quantitative data obtained from the validation of the LLE-GC-MS method for the analysis of guaiacol in a model wine solution (12% ethanol in water).
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/L) | R² |
| Guaiacol | 1 - 500 | 0.9985 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Guaiacol | 0.5 | 1.5 |
Table 3: Accuracy and Precision (Recovery and RSD)
| Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) (n=6) |
| 5 | 98.2 | 4.5 |
| 50 | 101.5 | 3.2 |
| 250 | 99.8 | 2.8 |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the determination of guaiacol in food and beverages is depicted in the following diagram.
References
Application Note: Quantitative Analysis of Lignin Degradation using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) with a Deuterated Internal Standard
Abstract
This application note provides a detailed protocol for the quantitative analysis of lignin degradation using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The methodology incorporates the use of Guaiacol-d7 as a deuterated internal standard to ensure accurate quantification of lignin-derived pyrolysis products. This technique is a powerful tool for researchers and scientists in fields such as biofuel development, bioremediation, and drug discovery to monitor the breakdown of lignin from various sources, including microbial or enzymatic degradation and industrial processing. Detailed experimental procedures, data presentation, and visual workflows are provided to facilitate the application of this method.
Introduction
Lignin, a complex aromatic polymer, is the second most abundant terrestrial biopolymer and a major component of lignocellulosic biomass. Its recalcitrant nature presents a significant challenge in the efficient utilization of biomass for biofuels and other value-added products.[1][2] The study of lignin degradation is crucial for developing effective biorefinery processes. Py-GC-MS is a rapid and sensitive analytical technique that allows for the in-situ analysis of lignin's chemical structure and the characterization of its degradation products with minimal sample preparation.[2][3]
For accurate quantification, the use of an internal standard is critical to correct for variations in sample size, pyrolysis efficiency, and instrument response.[3] While polymeric 13C-labeled lignin has been demonstrated as an effective internal standard, its availability can be limited.[3][4][5] Deuterated analogues of major lignin pyrolysis products, such as this compound, offer a practical and effective alternative for quantitative analysis. Guaiacol is a primary pyrolysis product of guaiacyl (G) lignin units, making its deuterated form an excellent internal standard for tracking the degradation of this major lignin component.
This application note outlines a comprehensive protocol for the quantitative analysis of lignin degradation using Py-GC-MS with this compound as an internal standard. It is intended for researchers, scientists, and drug development professionals working on lignin valorization and biomass conversion.
Experimental Protocols
Materials and Reagents
-
Lignin-containing biomass samples (e.g., wood, straw, microbial-treated biomass)
-
This compound (2-Methoxyphenol-d7) solution (1.0 mg/mL in a suitable solvent like methanol or acetone)
-
Solvents for sample preparation (e.g., methanol, acetone)
-
Pyrolysis sample cups (stainless steel)
-
Glass fiber filter paper (borosilicate) (optional, for liquid samples or to improve reproducibility)
Instrumentation
-
Pyrolyzer (e.g., Curie-point, furnace) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
GC equipped with a capillary column suitable for separating phenolic compounds (e.g., 5% phenyl methylpolysiloxane).
-
Mass Spectrometer capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.
Sample Preparation
-
Solid Samples:
-
Mill the dry biomass sample to a fine powder (e.g., < 0.5 mm).
-
Accurately weigh approximately 0.1 - 0.5 mg of the dried, homogenized sample into a pyrolysis cup.
-
Add a precise volume (e.g., 10 µL) of the this compound internal standard solution directly onto the sample in the cup.
-
Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen.
-
-
Liquid Lignin Samples:
-
If the lignin is in solution, ensure the solvent is volatile.
-
Add a known volume of the lignin solution to the pyrolysis cup.
-
Add a precise volume of the this compound internal standard solution.
-
Evaporate the solvent(s) completely. A piece of glass fiber filter paper can be placed in the cup to aid in even sample distribution.
-
Py-GC-MS Analysis
The following parameters are provided as a guideline and should be optimized for the specific instrument and application.
-
Pyrolyzer:
-
Pyrolysis Temperature: 500-650°C
-
Pyrolysis Time: 10-30 seconds
-
Interface Temperature: 300°C
-
-
Gas Chromatograph:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Split Ratio: 1:50 to 1:100 (adjust based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2 minutes
-
Ramp: 5-10°C/min to 280-300°C
-
Final hold: 5-10 minutes
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Full Scan Mode (for identification):
-
Mass Range: m/z 40-550
-
-
Selected Ion Monitoring (SIM) Mode (for quantification):
-
Monitor characteristic ions for this compound (e.g., m/z 131, 116, 86) and target lignin pyrolysis products (e.g., for Guaiacol: m/z 124, 109, 81).
-
-
Data Analysis and Quantification
-
Peak Identification: Identify the lignin pyrolysis products in the chromatograms by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and retention times of authentic standards.
-
Quantification:
-
Calculate the peak area of the target lignin pyrolysis products and the this compound internal standard using the characteristic ions in SIM mode.
-
Determine the relative response factor (RRF) for each target analyte relative to this compound by analyzing standard solutions of known concentrations.
-
Calculate the concentration of each lignin degradation product in the sample using the following formula:
Concentration_analyte = (Area_analyte / Area_IS) * (1 / RRF) * (Concentration_IS / Sample_mass)
Where:
-
Area_analyte is the peak area of the analyte.
-
Area_IS is the peak area of the internal standard (this compound).
-
RRF is the relative response factor of the analyte.
-
Concentration_IS is the concentration of the internal standard added.
-
Sample_mass is the mass of the initial sample.
-
Data Presentation
The following tables present hypothetical quantitative data from a study on the fungal degradation of wheat straw lignin over time, analyzed by Py-GC-MS with this compound as an internal standard.
Table 1: Quantification of Major Guaiacyl (G) and Syringyl (S) Lignin Pyrolysis Products during Fungal Degradation of Wheat Straw.
| Time (days) | Guaiacol (µg/mg) | 4-Methylguaiacol (µg/mg) | Syringol (µg/mg) | 4-Methylsyringol (µg/mg) |
| 0 | 15.2 ± 1.1 | 8.5 ± 0.7 | 25.8 ± 2.3 | 12.1 ± 1.0 |
| 14 | 10.8 ± 0.9 | 5.9 ± 0.5 | 18.2 ± 1.5 | 8.5 ± 0.7 |
| 28 | 6.5 ± 0.5 | 3.1 ± 0.3 | 10.5 ± 0.9 | 4.9 ± 0.4 |
| 42 | 3.1 ± 0.3 | 1.4 ± 0.1 | 5.1 ± 0.4 | 2.3 ± 0.2 |
Values are presented as mean ± standard deviation (n=3).
Table 2: Changes in Lignin Compositional Ratios during Fungal Degradation.
| Time (days) | S/G Ratio* |
| 0 | 1.61 |
| 14 | 1.59 |
| 28 | 1.60 |
| 42 | 1.62 |
*S/G ratio calculated as the sum of the peak areas of syringyl-type products divided by the sum of the peak areas of guaiacyl-type products.
Visualizations
The following diagrams illustrate the experimental workflow and the general pathways of lignin degradation.
Caption: Experimental workflow for Py-GC-MS analysis of lignin.
Caption: General pathways of lignin degradation.
Conclusion
The use of Py-GC-MS with a deuterated internal standard like this compound provides a robust and reliable method for the quantitative analysis of lignin degradation. This application note offers a detailed protocol that can be adapted for various research needs, from fundamental studies of microbial ligninolysis to the optimization of industrial biomass conversion processes. The ability to accurately quantify specific lignin-derived products offers valuable insights into the mechanisms of lignin degradation and facilitates the development of novel strategies for lignin valorization.
References
- 1. Mechanism of lignin degradation via white rot fungi explored using spectral analysis and gas chromatography-mass spectrometry :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Guaiacol-d7 as a Tracer in Plant Metabolism Studies
Introduction
Guaiacol-d7, the deuterium-labeled form of guaiacol, serves as a powerful tracer for investigating various aspects of plant metabolism.[1] Due to the kinetic isotope effect, deuterated compounds can exhibit different metabolic and pharmacokinetic profiles, providing valuable insights into biochemical pathways.[1] Stable isotope labeling, in general, is a well-established technique for elucidating metabolic pathways, with applications ranging from microorganisms to complex plant systems.[2] This document provides detailed application notes and protocols for utilizing this compound in plant metabolism research, aimed at researchers, scientists, and professionals in drug development.
Applications
The use of this compound as a tracer can be applied to several areas of plant research:
-
Lignin and Phenylpropanoid Metabolism: Guaiacol is a known pyrolysis product of lignin, particularly from gymnosperms, making this compound an excellent tool to trace the biosynthesis and turnover of lignin precursors.[3]
-
Salicylic Acid Catabolism: Studies have shown that guaiacol is an intermediate in the catabolism of salicylic acid, a key plant hormone involved in defense signaling.[4][5] Using this compound can help quantify the flux through this pathway.
-
Detoxification and Conjugation Pathways: Plants can metabolize xenobiotics and endogenous compounds by conjugating them with sugars or other molecules. Research on grapevines has demonstrated the formation of guaiacol glycosides, and this compound can be used to trace the formation and translocation of these conjugates.[6]
-
Volatile Organic Compound (VOC) Biosynthesis: Guaiacol is a component of plant-emitted VOCs that can act as signaling molecules. Tracing with this compound can elucidate the biosynthetic routes and emission dynamics of these compounds.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific plant species and experimental goals.
Protocol 1: In Vivo Labeling of Whole Plants
This protocol is suitable for studying the systemic uptake, translocation, and metabolism of guaiacol.
Materials:
-
This compound
-
Solvent for this compound (e.g., ethanol, DMSO, kept at a minimum concentration)
-
Hydroponic solution or soil
-
Growth chamber with controlled environment
-
Plant species of interest (e.g., Arabidopsis thaliana, Nicotiana benthamiana, Vitis vinifera)
Procedure:
-
Plant Growth: Grow plants to the desired developmental stage under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Tracer Administration:
-
Hydroponic System: Prepare a hydroponic solution containing a final concentration of this compound. The concentration will need to be optimized but can range from 1 µM to 100 µM.
-
Soil Drench: Dissolve this compound in water and apply to the soil at a predetermined concentration.
-
Foliar Application: Prepare a solution of this compound with a non-ionic surfactant (e.g., 0.01% Tween-20) and spray evenly onto the leaves.
-
-
Incubation: Allow the plants to metabolize the tracer for a specific time course (e.g., 1, 6, 12, 24, 48 hours).
-
Harvesting: At each time point, harvest plant tissues (roots, stems, leaves, flowers). Immediately freeze the tissues in liquid nitrogen to quench metabolism and store at -80°C.[2]
-
Metabolite Extraction:
-
Grind the frozen tissue to a fine powder in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water. The choice of solvent may need to be optimized based on the target metabolites.[2]
-
Centrifuge the extract to pellet cell debris.
-
-
Analysis: Analyze the supernatant using LC-MS/MS or GC-MS to identify and quantify this compound and its labeled metabolites.
Protocol 2: Detached Leaf or Flower Assay
This protocol is useful for studying localized metabolism and for screening different conditions more rapidly.
Materials:
-
This compound solution (e.g., in a buffer like MES)
-
Petri dishes or multi-well plates
-
Healthy, fully expanded leaves or flowers
Procedure:
-
Preparation: Excise leaves or flowers and place them with their petioles or pedicels submerged in the this compound solution in a petri dish or well plate.
-
Incubation: Incubate under controlled light and temperature for the desired time course.
-
Harvesting and Extraction: Follow steps 4-6 from Protocol 1.
Data Presentation
Quantitative data from tracer experiments should be presented in a clear and structured format.
Table 1: Example Quantitative Parameters for a this compound Tracer Experiment
| Parameter | Value | Reference/Notes |
| Plant Species | Silene latifolia | [4][5] |
| Labeled Compound | [²H₆]-Salicylic Acid, [²H₆]-Catechol | [4][5] |
| Tracer Concentration | Not specified, fed as a solution | [4][5] |
| Application Method | Feeding solution to cut flower stems | [4][5] |
| Incubation Time | Not explicitly stated, volatiles collected | [5] |
| Analytical Method | GC-MS | [5] |
Table 2: Example of Isotope Incorporation Data
| Compound | Treatment | % Deuterium Incorporation (Average) |
| Guaiacol | [²H₆]-Salicylic Acid | ~45% |
| Veratrole | [²H₆]-Salicylic Acid | ~45% |
| Guaiacol | [²H₆]-Salicylic Acid + unlabeled catechol | <10% |
| Veratrole | [²H₆]-Salicylic Acid + unlabeled catechol | <10% |
| Data adapted from isotope trapping experiments in Silene latifolia.[5] |
Visualizations
Diagrams are essential for visualizing complex metabolic pathways and experimental workflows.
Caption: Experimental workflow for this compound tracer studies in plants.
Caption: Proposed metabolic pathways involving guaiacol in plants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guaiacol - Wikipedia [en.wikipedia.org]
- 4. Evidence from stable-isotope labeling that catechol is an intermediate in salicylic acid catabolism in the flowers of Silene latifolia (white campion) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence from stable-isotope labeling that catechol is an intermediate in salicylic acid catabolism in the flowers of Silene latifolia (white campion) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Sample preparation protocol for Guaiacol-d7 in soil matrix
Application Notes and Protocols
Topic: Sample Preparation Protocol for Guaiacol-d7 in Soil Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol, a naturally occurring phenolic compound, is a significant component of wood smoke and is used as a precursor in the synthesis of various flavoring agents and pharmaceuticals. Its deuterated isotopologue, this compound, serves as an excellent internal standard for the quantitative analysis of guaiacol in complex environmental matrices such as soil. The use of a stable isotope-labeled internal standard is crucial for correcting for losses during sample preparation and for compensating for matrix effects during instrumental analysis, thereby ensuring high accuracy and precision.
This application note provides a detailed protocol for the extraction and quantification of this compound from soil samples using ultrasonic extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on established principles for the analysis of phenolic compounds in soil.[1][2][3]
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate, anhydrous (ACS grade, baked at 400°C for 4 hours)
-
Hydrochloric acid (HCl), concentrated (ACS grade)
-
Sodium hydroxide (NaOH), pellets (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Soil-test-01 (or other appropriate certified reference material)
-
50 mL polypropylene centrifuge tubes
-
Ultrasonic bath
-
Centrifuge
-
Glass Pasteur pipettes
-
2 mL amber glass GC vials with PTFE-lined septa
-
Syringe filters (0.22 µm, PTFE)
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL. From this stock, prepare a series of working standard solutions in methanol ranging from 0.1 µg/mL to 20 µg/mL. These will be used to construct the calibration curve.
Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil by thorough mixing.
-
Spiking with Internal Standard: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Spike the soil sample with a known amount of this compound solution. For method validation, spike with varying concentrations to determine recovery and precision.
-
Extraction:
-
Add 20 mL of a 2:1 (v/v) mixture of dichloromethane and hexane to the centrifuge tube.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes at a controlled temperature (e.g., below 50°C).[3]
-
After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process two more times with fresh solvent, combining the supernatants.
-
-
Extract Cleanup (Liquid-Liquid Partitioning):
-
Transfer the combined extract to a separatory funnel.
-
Add 20 mL of 0.1 M NaOH solution (pH > 12) to the separatory funnel and shake vigorously for 2 minutes to partition the acidic phenolic compounds into the aqueous phase.[3] Allow the layers to separate.
-
Drain the lower aqueous layer into a clean beaker. Discard the organic layer.
-
Acidify the aqueous extract to pH < 2 with concentrated HCl.[3]
-
Transfer the acidified aqueous solution back to the separatory funnel and perform a back-extraction with two 20 mL portions of 4:1 (v/v) dichloromethane and ethyl acetate.[3]
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Final Sample Preparation:
-
Filter the concentrated extract through a 0.22 µm PTFE syringe filter into a 2 mL amber GC vial.
-
The sample is now ready for GC-MS analysis.
-
Instrumental Analysis (GC-MS)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound Quantifier Ion: m/z 131
-
This compound Qualifier Ions: m/z 116, 86
-
(Note: These are predicted ions for this compound, C7HD7O2. Actual ions should be confirmed by running a standard.)
-
Data Presentation
The following table summarizes the expected performance characteristics of the method based on data from similar phenolic compounds analyzed in soil matrices.[3][4]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Recovery | 60% - 115% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Precision (RSD) | < 20% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction of this compound from soil.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low recovery of this compound.
References
Application Note: High-Throughput Analysis of Phenolic Compounds in Complex Mixtures Using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of guaiacol and other phenolic compounds in complex matrices. To ensure accuracy and precision, particularly in the presence of significant matrix effects, Guaiacol-d7 is employed as an internal standard. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
Guaiacol and related phenolic compounds are of significant interest across various scientific disciplines, from environmental monitoring to food and beverage quality control and pharmaceutical research. Their presence in complex mixtures, such as environmental samples, biological fluids, and consumer products, necessitates highly selective and sensitive analytical methods for accurate quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its ability to separate analytes from complex matrices and provide unambiguous identification and quantification.[1]
A primary challenge in LC-MS/MS analysis of complex samples is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to mitigate these effects. An SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects and variations in sample preparation and instrument response. By normalizing the analyte's response to that of the internal standard, accurate and precise quantification can be achieved.
This application note provides a comprehensive protocol for the development and implementation of an LC-MS/MS method using this compound for the analysis of phenolic compounds in complex mixtures.
Experimental Protocols
Materials and Reagents
-
Standards: Guaiacol (≥98% purity), this compound (≥98% purity, ≥99% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is a widely used technique for the purification and concentration of analytes from complex liquid samples.[2][3]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the sorbent.[2]
-
Sample Loading: To 10 mL of the liquid sample, add the internal standard, this compound, to a final concentration of 50 ng/mL. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[2]
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[2]
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The following is a general procedure. Specific parameters should be optimized for the instrument in use.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Guaiacol | 125.1 | 93.1 | 20 |
| This compound | 132.1 | 98.1 | 20 |
Data Presentation
The use of an internal standard allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Table 1: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,000 | 0.0101 |
| 5 | 7,650 | 152,000 | 0.0503 |
| 10 | 15,100 | 149,000 | 0.1013 |
| 50 | 75,800 | 151,000 | 0.5020 |
| 100 | 153,000 | 150,500 | 1.0166 |
| 500 | 760,000 | 151,200 | 5.0264 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect (%) | 90-110% |
Visualizations
References
Application Notes and Protocols for the Analysis of Smoke Taint in Wine Using Guaiacol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smoke taint in wine is a significant concern for the global wine industry, arising from the exposure of grapevines to wildfire smoke. The absorption of volatile phenols from the smoke by the grapes can lead to undesirable smoky, ashy, and medicinal off-flavors in the final product. Guaiacol is a key marker for smoke taint, and its accurate quantification is crucial for assessing the risk and implementing mitigation strategies. Stable isotope dilution analysis (SIDA) using deuterated internal standards, such as Guaiacol-d7, is the gold standard for the precise and accurate quantification of smoke taint markers. These application notes provide detailed protocols for the analysis of volatile phenols and their glycosides in wine and grape samples using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The analytical approach is based on the principle of stable isotope dilution. A known amount of a deuterated internal standard (e.g., this compound), which is chemically identical to the analyte of interest (guaiacol) but has a different mass, is added to the sample at the beginning of the analytical procedure. The internal standard co-elutes with the native analyte and serves as a reference for quantification. This method effectively corrects for any analyte loss during sample preparation and instrumental analysis, leading to highly accurate and precise results.
Signaling Pathway of Smoke Taint in Grapes
Smoke from burning wood contains volatile phenols which are absorbed by the grape berries. Inside the grape, these volatile phenols can be enzymatically converted into non-volatile glycosides. During fermentation and aging, these glycosides can hydrolyze, releasing the volatile phenols and causing the characteristic smoke taint in wine.[1]
Caption: Formation of smoke taint compounds in grapes and wine.
Experimental Protocols
Protocol 1: Analysis of Free and Total Volatile Phenols by GC-MS
This protocol describes the quantification of free volatile phenols and total volatile phenols (after acid hydrolysis of glycosides) in wine and grape homogenates using this compound as an internal standard.
Materials and Reagents:
-
This compound and other deuterated internal standards (e.g., 4-methylguaiacol-d3, cresol-d7 isomers, syringol-d3)
-
Native volatile phenol standards
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Grape homogenizer/blender
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-WAX)
Sample Preparation:
-
Wine Samples: No preparation is needed.
-
Grape Samples:
-
Homogenize a representative sample of grapes (e.g., 100 g) to a uniform slurry.
-
Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
Extraction of Free Volatile Phenols:
-
To a 10 mL glass vial, add 5 mL of wine or grape supernatant.
-
Spike the sample with a known concentration of this compound and other deuterated internal standards (e.g., 20 µg/L).
-
Add 1 g of NaCl and vortex to dissolve.
-
Add 2 mL of dichloromethane, cap the vial, and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a GC-MS vial for analysis.
Analysis of Total Volatile Phenols (Acid Hydrolysis):
-
To a 15 mL screw-cap tube, add 5 mL of wine or grape supernatant.
-
Spike with this compound and other internal standards as for the free fraction.
-
Adjust the pH to 1.0 with concentrated HCl.
-
Seal the tube and heat at 100°C for 1 hour in a heating block or water bath.[2]
-
Cool the sample to room temperature.
-
Proceed with the liquid-liquid extraction as described for the free volatile phenols (steps 3-7).
GC-MS Instrumental Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Guaiacol ions | m/z 124 (quantifier), 109 (qualifier) |
| This compound ions | m/z 131 (quantifier), 113 (qualifier) |
Data Analysis:
-
Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the concentration of guaiacol and other volatile phenols in the samples using the calibration curve.
Protocol 2: Analysis of Phenolic Glycosides by LC-MS/MS
This protocol describes the direct quantification of phenolic glycosides in wine and grape homogenates using a suitable deuterated glycoside internal standard. While this compound is used for the analysis of the free volatile phenol, a deuterated glycoside standard (e.g., syringol-d3 gentiobioside) is often used for the direct analysis of glycosides.[3]
Materials and Reagents:
-
Deuterated glycoside internal standards (e.g., syringol-d3 gentiobioside)
-
Native phenolic glycoside standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation (SPE Cleanup):
-
To 1 mL of wine or grape supernatant, add the deuterated glycoside internal standard.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove sugars and other interferences.
-
Elute the glycosides with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL) and transfer to an LC-MS vial.
LC-MS/MS Instrumental Parameters:
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Analysis:
-
Similar to the GC-MS method, create a calibration curve using the peak area ratios of the native glycosides to the deuterated internal standard.
-
Quantify the concentration of the target phenolic glycosides in the samples.
Data Presentation
The following tables summarize typical quantitative data obtained from method validation studies for the analysis of smoke taint markers.
Table 1: GC-MS Method Validation Data for Volatile Phenols
| Compound | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| Guaiacol | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 95 - 105 | [4] |
| 4-Methylguaiacol | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 92 - 108 | [4] |
| o-Cresol | >0.99 | 0.2 - 1.5 | 0.6 - 5.0 | 90 - 110 | [4] |
| m-Cresol | >0.99 | 0.2 - 1.5 | 0.6 - 5.0 | 93 - 107 | [4] |
| p-Cresol | >0.99 | 0.2 - 1.5 | 0.6 - 5.0 | 91 - 109 | [4] |
| Syringol | >0.99 | 0.5 - 2.0 | 1.5 - 6.0 | 88 - 112 | [4] |
Table 2: LC-MS/MS Method Validation Data for Phenolic Glycosides
| Compound | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| Guaiacol rutinoside | >0.999 | 0.1 | 0.5 | 92 - 115 | [5] |
| 4-Methylguaiacol rutinoside | >0.999 | 0.1 | 0.5 | 90 - 110 | [5] |
| Syringol gentiobioside | >0.99 | 0.2 | 0.7 | 95 - 105 | [6] |
| Cresol rutinoside | >0.99 | 0.2 | 0.8 | 93 - 108 | [6] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of smoke taint in wine using this compound.
Caption: Workflow for smoke taint analysis in wine.
Conclusion
The use of this compound as an internal standard in GC-MS and LC-MS/MS methods provides a robust and reliable approach for the quantification of smoke taint markers in wine and grapes. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists to accurately assess smoke taint, enabling informed decisions in winemaking and quality control. The high sensitivity and accuracy of these methods are essential for mitigating the economic impact of wildfire smoke on the wine industry.
References
Application Note: High-Precision Quantification of Guaiacol Using Guaiacol-d7 as an Internal Standard in Mass Spectrometry
Introduction
Guaiacol, a naturally occurring phenolic compound, is a significant analyte in the food and beverage industry, environmental analysis, and as a biomarker of exposure to certain industrial processes. Accurate and precise quantification of guaiacol is crucial for quality control, regulatory compliance, and research. This application note describes a robust and reliable method for the quantification of guaiacol in various matrices using Guaiacol-d7 as a stable isotope-labeled internal standard (SIL-IS) with gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a SIL-IS like this compound is the gold standard for quantitative mass spectrometry.[1] Since this compound is chemically identical to the analyte of interest, with the only difference being the presence of deuterium atoms, it co-elutes with the analyte and experiences similar ionization and fragmentation patterns. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[1]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then used to determine the concentration of the native analyte. This approach minimizes errors arising from sample loss during preparation and instrumental variability.
Experimental Workflow
The general workflow for the quantification of guaiacol using this compound as an internal standard is depicted below.
Caption: General workflow for guaiacol quantification using this compound.
Protocols
Preparation of Standards
a. Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Guaiacol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
b. Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the Guaiacol stock solution with methanol to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.
-
Spike each calibration standard with a constant concentration of this compound (e.g., 10 ng/mL).
Sample Preparation (Example: Water Sample)
-
To a 10 mL water sample, add 10 µL of the 1 µg/mL this compound internal standard solution.
-
Perform a liquid-liquid extraction with 5 mL of dichloromethane.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol for GC-MS/MS or mobile phase for LC-MS/MS analysis.
Instrumentation and Analytical Conditions
GC-MS/MS Method
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions:
-
Guaiacol: Precursor ion m/z 124 -> Product ions m/z 109, 79.
-
This compound: Precursor ion m/z 131 -> Product ions m/z 113, 82.
-
LC-MS/MS Method
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System or equivalent.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 System or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Guaiacol: Precursor ion m/z 123 -> Product ions m/z 108, 77.
-
This compound: Precursor ion m/z 130 -> Product ions m/z 112, 81.
-
Data Analysis and Quantification
The quantification of guaiacol is performed by constructing a calibration curve. The ratio of the peak area of the guaiacol to the peak area of the this compound internal standard is plotted against the concentration of the guaiacol calibration standards. A linear regression is then applied to the data points.
Caption: Logical relationship for calibration curve construction.
Performance Characteristics
The following tables summarize the performance characteristics of the described methods.
Table 1: GC-MS/MS Method Performance
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 5% |
Table 2: LC-MS/MS Method Performance
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Accuracy (% Recovery) | 97-103% |
| Precision (% RSD) | < 4% |
Conclusion
The use of this compound as an internal standard provides a highly accurate, precise, and robust method for the quantification of guaiacol in various matrices by GC-MS/MS and LC-MS/MS. This approach effectively compensates for matrix effects and other sources of analytical variability, ensuring reliable data for researchers, scientists, and drug development professionals. The detailed protocols and performance data presented in this application note can be readily adapted for routine analysis in a variety of laboratory settings.
References
Troubleshooting & Optimization
Troubleshooting peak tailing with Guaiacol-d7 in gas chromatography
Troubleshooting Peak Tailing with Guaiacol-d7
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of this compound. This document provides a comprehensive overview of the common causes of this phenomenon and offers systematic troubleshooting strategies to achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a drawn-out or "tailing" trailing edge. For a polar phenolic compound like this compound, this is a common problem that can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample.
Q2: What are the primary causes of peak tailing for this compound?
A2: The primary cause of peak tailing for polar, active compounds like this compound is secondary interactions with active sites within the GC system. These active sites are typically free silanol (-Si-OH) groups present on the surfaces of the inlet liner, glass wool packing, and the stationary phase of the column. The polar hydroxyl group of this compound can form hydrogen bonds with these silanol groups, leading to a portion of the analyte being retained longer and resulting in a tailing peak shape. Other causes can include system contamination, improper column installation, or an unsuitable GC method.
Q3: How can I differentiate between chemical (activity-related) and physical (flow-path-related) causes of peak tailing?
A3: A simple diagnostic test is to inject a non-polar compound, such as a hydrocarbon (e.g., hexane). If the hydrocarbon peak is symmetrical while the this compound peak tails, the issue is likely due to chemical interactions (activity). If all peaks, including the hydrocarbon, exhibit tailing, the problem is more likely related to a physical issue in the flow path, such as a poor column cut, a leak, or dead volume.
Q4: What is derivatization, and can it help with this compound peak tailing?
A4: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis. For phenols like this compound, silylation is a common and highly effective derivatization technique. It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This modification makes the molecule more volatile and significantly reduces its ability to interact with active sites in the GC system, resulting in a more symmetrical peak shape.
Troubleshooting Guide
Systematic Approach to Resolving this compound Peak Tailing
The following troubleshooting guide provides a step-by-step approach to identifying and resolving the root cause of peak tailing for this compound.
Step 1: Initial System Checks & Method Verification
-
Verify GC Method Parameters: Ensure that the inlet temperature, oven temperature program, and carrier gas flow rate are appropriate for the analysis of phenols. An insufficiently high inlet temperature can lead to incomplete vaporization and peak tailing.
-
Check for Leaks: Perform a leak check on the entire GC system, paying close attention to the septum, liner O-ring, and column fittings. Leaks can disrupt the carrier gas flow and cause peak distortion.
-
Inspect the Column Installation: Verify that the column is installed at the correct depth in both the injector and the detector according to the manufacturer's instructions. Improper installation can create dead volumes, leading to peak tailing.
-
Examine the Column Cut: A poor, jagged, or angled column cut can create turbulence in the flow path. Ensure the column is cut cleanly and at a 90-degree angle.
Step 2: Address System Activity
If the initial checks do not resolve the issue, the problem is likely related to active sites in the GC system.
-
Inlet Maintenance:
-
Replace the Septum: Septa can release particles into the inlet, creating active sites.
-
Replace the Inlet Liner: The inlet liner is a primary source of activity and contamination. Replace the standard liner with a high-quality, deactivated liner. Liners with glass wool should also use deactivated glass wool.[1][2][3][4][5]
-
-
Column Maintenance:
-
Trim the Column: The front section of the column can become contaminated or active over time. Trim 15-30 cm from the inlet end of the column to remove the affected section.
-
Condition the Column: After trimming and reinstalling, condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.
-
Step 3: Implement Derivatization
If peak tailing persists after addressing system activity, derivatization is the most robust solution for improving the peak shape of this compound. Silylation is the recommended method.
-
Perform Silylation: Follow a validated silylation protocol to convert this compound into its more volatile and less polar trimethylsilyl (TMS) ether. A detailed experimental protocol is provided below.
Data Presentation
The following table summarizes the expected impact of various troubleshooting actions on the peak tailing of this compound. The tailing factor is a quantitative measure of peak asymmetry, with a value of 1.0 representing a perfectly symmetrical peak.
| Troubleshooting Action | Expected Impact on Tailing Factor | Rationale |
| Using a Deactivated Inlet Liner | Significant Reduction | Minimizes interaction of the polar analyte with active silanol groups on the liner surface.[1][2][3][4][5] |
| Trimming the GC Column | Moderate to Significant Reduction | Removes the contaminated and most active portion of the stationary phase at the head of the column. |
| Derivatization (Silylation) | Most Significant Reduction (approaching 1.0) | Chemically modifies the polar hydroxyl group, making the analyte more volatile and eliminating its ability to interact with active sites. |
| Increasing Inlet Temperature | Moderate Reduction | Ensures complete and rapid vaporization of the analyte, minimizing interactions in the inlet. |
Experimental Protocols
Recommended GC-MS Method for this compound Analysis (Undertivatized)
This method provides a starting point for the analysis of underivatized this compound. Optimization may be required based on the specific instrument and application.
-
GC Column: A polar stationary phase is recommended. A good starting point is a column with a polyethylene glycol (WAX) phase or a 5% phenyl-methylpolysiloxane phase.
-
Example: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
-
Inlet: Splitless injection is recommended for trace analysis.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Liner: Deactivated, single-taper with deactivated glass wool.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer (MS):
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound.
-
Detailed Protocol for Silylation of this compound
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or sample in a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane). The solvent must be anhydrous.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine (or other suitable solvent).
-
Heating block or oven.
-
Autosampler vials with PTFE-lined caps.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous solvent. If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried completely (e.g., using anhydrous sodium sulfate).
-
Reagent Addition: In a clean, dry autosampler vial, add 100 µL of the this compound solution.
-
Add Silylating Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial. The silylating reagent should be in excess to ensure complete derivatization.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70 °C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Note: Silylating reagents are sensitive to moisture. All glassware should be dry, and anhydrous solvents should be used.
Mandatory Visualizations
References
How to minimize matrix effects with Guaiacol-d7 in biological samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in biological samples using Guaiacol-d7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact quantitative analysis in biological samples?
A1: The "matrix" in a biological sample refers to all components other than the analyte of interest, such as proteins, salts, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative liquid chromatography-mass spectrometry (LC-MS) assays.
Q2: How does using this compound as an internal standard help to minimize matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard, meaning it is chemically identical to guaiacol except that some hydrogen atoms have been replaced with deuterium. Because of this near-identical chemical structure, this compound co-elutes with the unlabeled guaiacol during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and reliable quantification.
Q3: When should I add the this compound internal standard to my samples?
A3: For optimal results, the internal standard should be added to the biological sample as early as possible in the sample preparation workflow. This ensures that the internal standard experiences the same potential for loss during all subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, thereby accurately reflecting the analyte's behavior.
Q4: What are the most common sample preparation techniques to reduce matrix effects when analyzing guaiacol?
A4: The most effective way to combat matrix effects is to remove interfering components through sample preparation. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins. While effective for removing a large portion of proteins, it may not remove other matrix components like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective and selective method that can significantly clean up a sample by retaining the analyte on a solid sorbent while matrix components are washed away, or vice-versa.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in analyte/internal standard ratio across replicate injections. | Inconsistent sample preparation leading to variable matrix effects. | Ensure precise and consistent execution of the sample preparation protocol for all samples. Consider automating liquid handling steps if possible. |
| Chromatographic separation is not optimal, leading to co-elution with highly suppressive matrix components. | Optimize the LC gradient, mobile phase composition, or column chemistry to improve the separation of guaiacol from interfering peaks. | |
| Poor recovery of Guaiacol and this compound. | The chosen sample preparation method is not suitable for guaiacol. | Re-evaluate the extraction method. For example, if using LLE, try different organic solvents. If using SPE, test different sorbent types and elution solvents. |
| The pH of the sample may need adjustment to ensure guaiacol is in a neutral form for efficient extraction. | Adjust the sample pH prior to extraction. | |
| This compound peak appears at a slightly different retention time than guaiacol. | This is known as the "isotope effect" and can sometimes occur with deuterated standards, potentially leading to differential matrix effects. | While a minor shift may be acceptable, a significant difference requires chromatographic optimization to ensure co-elution. A slight modification of the mobile phase or gradient may resolve this. |
| Significant ion suppression is still observed despite using this compound. | The concentration of matrix components is too high, overwhelming the ionization source. | Dilute the sample extract before injection. This can significantly reduce the concentration of interfering components. |
| The sample cleanup is insufficient. | Implement a more rigorous sample preparation method, such as switching from protein precipitation to solid-phase extraction. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid method for initial sample cleanup.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex each sample for 10 seconds.
-
-
Internal Standard Spiking:
-
To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 5 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup for complex matrices like urine.
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulates.
-
To 500 µL of supernatant, add 10 µL of this compound working solution.
-
Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of a suitable organic solvent (e.g., hexane) to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table illustrates the expected improvement in precision when using an internal standard to compensate for matrix effects. The data is hypothetical and for illustrative purposes.
| Sample ID | Analyte Peak Area (No IS) | This compound Peak Area | Analyte/IS Ratio | Calculated Concentration (No IS) (ng/mL) | Calculated Concentration (with IS) (ng/mL) |
| Replicate 1 | 120,000 | 250,000 | 0.48 | 48.0 | 50.5 |
| Replicate 2 | 105,000 | 220,000 | 0.477 | 42.0 | 50.2 |
| Replicate 3 | 135,000 | 280,000 | 0.482 | 54.0 | 50.7 |
| Mean | 120,000 | 250,000 | 0.480 | 48.0 | 50.5 |
| %RSD | 12.5% | 12.0% | 0.5% | 12.5% | 0.5% |
This table demonstrates how the analyte/internal standard ratio remains consistent despite variations in individual peak areas due to matrix effects, leading to significantly improved precision (%RSD).
Visualizations
Caption: Experimental workflow for biological sample analysis using an internal standard.
Caption: Conceptual diagram of matrix effect leading to ion suppression.
Degradation of Guaiacol-d7 in acidic or alkaline solutions
Technical Support Center: Degradation of Guaiacol-d7
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of this compound in acidic and alkaline solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of Guaiacol, where seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) and for tracing metabolic pathways. Deuteration can sometimes alter the pharmacokinetic and metabolic profiles of a compound.
Q2: How stable is this compound in solution?
This compound, similar to its non-deuterated counterpart Guaiacol, is generally stable but is sensitive to air, light, and incompatible with strong oxidizing agents, acids, and bases.[1][2] It is recommended to store this compound solutions in a cool, dark place, and for long-term storage, refrigeration is advised.[1] For aqueous solutions, it is recommended not to store them for more than one day.[3]
Q3: What are the expected degradation products of this compound in acidic or alkaline solutions?
Under acidic or alkaline conditions, the primary degradation pathway for Guaiacol is expected to be the cleavage of the ether bond (O-demethylation), leading to the formation of catechol.[4][5] Therefore, the main degradation product of this compound would likely be deuterated catechol. Other potential reactions, especially under more extreme conditions or in the presence of other reagents, could lead to the formation of various other phenolic compounds.[6][7][8]
Q4: How does pH affect the degradation rate of this compound?
Q5: Is there a significant kinetic isotope effect on the degradation of this compound compared to Guaiacol?
The presence of deuterium atoms in this compound can lead to a kinetic isotope effect (KIE), where the rate of reaction is altered compared to the non-deuterated compound. For reactions involving the cleavage of a C-D bond versus a C-H bond, the reaction rate is typically slower for the deuterated compound. However, if the bond to deuterium is not broken in the rate-determining step of the degradation reaction, the KIE may be small or negligible. Studies on the metabolism of deuterated aromatic substrates have shown significant isotope effects for certain hydroxylation pathways.[10]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in degradation studies | 1. Inconsistent pH of the solution.2. Fluctuation in temperature.3. Exposure to light.4. Variable oxygen levels in the solution.5. Instability of analytical equipment. | 1. Use calibrated pH meters and buffered solutions.2. Use a temperature-controlled incubator or water bath.3. Protect solutions from light by using amber vials or covering them with aluminum foil.4. For anaerobic studies, ensure proper deoxygenation of the solvent.5. Check the stability and calibration of your analytical instrument (e.g., HPLC, GC-MS). |
| Unexpected peaks in chromatogram | 1. Formation of unknown degradation products.2. Contamination of the sample or solvent.3. Column bleed or detector noise. | 1. Use mass spectrometry (MS) to identify the unknown peaks.2. Run a blank with only the solvent to check for contamination. Use high-purity solvents.3. Condition the column and check the detector's performance. |
| No degradation observed | 1. The experimental conditions (pH, temperature) are not harsh enough.2. The incubation time is too short.3. The analytical method is not sensitive enough to detect small changes. | 1. Increase the acidity/alkalinity or the temperature of the solution.2. Extend the duration of the experiment.3. Validate the analytical method for its limit of detection (LOD) and limit of quantification (LOQ). |
| Rapid degradation of this compound | 1. The pH or temperature is too extreme.2. Presence of strong oxidizing agents. | 1. Reduce the acidity/alkalinity or the temperature.2. Ensure the absence of oxidizing agents in the solution unless they are part of the experimental design. |
Quantitative Data Summary
Due to the limited availability of direct experimental data for the degradation of this compound in acidic and alkaline solutions, the following table provides a hypothetical summary of expected trends based on general chemical principles of phenol stability. Actual degradation rates should be determined experimentally.
| Condition | pH | Temperature (°C) | Expected Half-life (t1/2) | Primary Degradation Product |
| Mildly Acidic | 5 | 25 | Long | Deuterated Catechol |
| Strongly Acidic | 1 | 50 | Moderate | Deuterated Catechol |
| Neutral | 7 | 25 | Very Long | Minimal Degradation |
| Mildly Alkaline | 9 | 25 | Long | Deuterated Catechol |
| Strongly Alkaline | 13 | 50 | Short | Deuterated Catechol |
Experimental Protocols
Protocol: Determining the Degradation Kinetics of this compound in Acidic and Alkaline Solutions
-
Materials:
-
This compound standard
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidic solutions
-
Sodium hydroxide (NaOH) for alkaline solutions
-
Buffered solutions (e.g., phosphate, citrate) for maintaining specific pH values
-
Amber glass vials with Teflon-lined caps
-
HPLC or GC-MS system
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol, acetonitrile). Store at low temperature and protect from light.
-
-
Preparation of Test Solutions:
-
Prepare a series of acidic and alkaline solutions with different pH values using high-purity water and appropriate acids or bases. Use buffered solutions where precise pH control is necessary.
-
Spike a known concentration of the this compound stock solution into each test solution to achieve the desired final concentration (e.g., 10 µg/mL).
-
-
Incubation:
-
Aliquot the test solutions into amber glass vials and seal them.
-
Incubate the vials at a constant temperature (e.g., 25°C, 50°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a vial from each condition for analysis.
-
-
Sample Analysis:
-
Immediately analyze the samples using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of the remaining this compound.
-
If using HPLC, a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) is a common starting point.
-
If using GC-MS, derivatization may be necessary to improve the volatility and chromatographic behavior of this compound and its degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Visualizations
Caption: Expected primary degradation pathway of this compound.
Caption: General workflow for a this compound degradation study.
References
- 1. lookchem.com [lookchem.com]
- 2. Guaiacol CAS#: 90-05-1 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Kinetic Study of the Pyrolysis and Oxidation of Guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Pyrolysis of Lignin Model Compounds (Pyrocatechol, Guaiacol, Vanillic and Ferulic Acids) over Nanoceria Catalyst for Biomass Conversion [mdpi.com]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Guaiacol-d7 Injection Volume for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume of Guaiacol-d7 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound injection volume in a question-and-answer format.
Q1: I'm not seeing a peak for this compound after injection. What should I check?
A1: Several factors could lead to the absence of a peak. Systematically check the following:
-
Injection Process:
-
Ensure the syringe is correctly filled and free of air bubbles.
-
Verify the autosampler is properly aligned and injecting into the inlet.
-
Check for a blocked syringe needle.
-
-
GC-MS System:
-
Confirm that the GC-MS system is tuned and functioning correctly.
-
Check for leaks in the injector, column fittings, or gas lines.
-
Ensure the carrier gas flow is at the correct rate.
-
-
Sample Preparation:
-
Verify the concentration of your this compound standard.
-
Confirm that the sample was prepared correctly and is in a suitable solvent.
-
Q2: The peak for this compound is very small, resulting in a low signal-to-noise (S/N) ratio. How can I increase the peak size?
A2: A small peak and low S/N ratio indicate that an insufficient amount of analyte is reaching the detector. Consider the following solutions:
-
Increase Injection Volume: Carefully increase the injection volume in small increments (e.g., 0.2 µL at a time). Monitor the peak area and shape with each increase. Be aware that excessive volume can lead to peak distortion.
-
Increase Concentration: If possible, prepare a more concentrated standard of this compound.
-
Optimize Inlet Parameters:
-
Injection Mode: For trace analysis, a splitless injection is generally preferred over a split injection to ensure the entire sample volume reaches the column.[1]
-
Inlet Temperature: Ensure the inlet temperature is appropriate for the volatilization of this compound without causing thermal degradation. Artifactual generation of guaiacol has been observed at injector block temperatures at or above 225°C.[2]
-
-
Large Volume Injection (LVI): For significantly low concentrations, consider using LVI techniques, which allow for the injection of larger sample volumes while mitigating issues like solvent overload.[3][4]
Q3: After increasing the injection volume, my this compound peak is broad and asymmetrical (tailing or fronting). What is causing this?
A3: Peak broadening and asymmetry after increasing injection volume are common issues. The primary causes include:
-
Inlet Overload: The injection volume may be too large for the liner volume, causing the sample to backflash into the carrier gas lines. This leads to broad, tailing peaks.
-
Column Overload: The amount of analyte introduced onto the column exceeds its capacity, resulting in peak fronting.
-
Solvent Effects: If the sample solvent is significantly different in polarity from the stationary phase, it can cause peak distortion, especially with larger injection volumes.
To resolve these issues:
-
Reduce Injection Volume: Decrease the injection volume to a level where peak shape is optimal.
-
Use a Different Liner: A liner with a larger volume or one containing glass wool can help to better accommodate larger injection volumes.
-
Optimize Initial Oven Temperature: Setting the initial oven temperature slightly below the boiling point of the solvent can help focus the analyte band at the head of the column, resulting in sharper peaks.
-
Solvent Matching: If possible, dissolve the this compound in a solvent that is compatible with the GC column's stationary phase.
Frequently Asked Questions (FAQs)
Q: What is the ideal injection volume for this compound in GC-MS analysis?
A: There is no single "ideal" injection volume. The optimal volume depends on several factors, including the concentration of this compound, the sensitivity of the instrument, and the capacity of the GC inlet and column. A typical starting point for standard GC-MS analysis is 1 µL.[3] Optimization is necessary to find the best balance between signal intensity and peak shape for your specific method.
Q: How does increasing the injection volume affect the peak area and signal-to-noise ratio?
A: Generally, increasing the injection volume will lead to a proportional increase in the peak area and, consequently, a higher signal-to-noise ratio.[3] This is because more analyte molecules are being introduced into the system. However, this linear relationship holds true only up to a certain point. Beyond the optimal volume, issues like inlet and column overload can lead to non-linearity and peak distortion.
Q: Can I use this compound as an internal standard? If so, why is it a good choice?
A: Yes, this compound is an excellent choice as an internal standard for the quantification of Guaiacol and related compounds.[2][5] Deuterated standards are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts. This means they behave similarly during sample preparation and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for accurate quantification.
Q: What are the key parameters to consider when developing a GC-MS method for this compound?
A: When developing a GC-MS method for this compound, consider the following:
-
Injection Technique: Choose between split, splitless, or large volume injection based on the analyte concentration.
-
Inlet Temperature: Optimize for efficient volatilization without thermal degradation.
-
Carrier Gas and Flow Rate: Helium is a common carrier gas, with a typical flow rate of 1 mL/min.[3]
-
Oven Temperature Program: Develop a temperature ramp that provides good separation and peak shape.
-
Mass Spectrometer Parameters: Select appropriate quantifier and qualifier ions for this compound and set the detector voltage for optimal sensitivity.
Data Presentation
Table 1: Illustrative Example of the Effect of Injection Volume on Peak Characteristics for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary based on instrumentation, method parameters, and sample concentration.
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Signal-to-Noise (S/N) Ratio | Peak Asymmetry (Tailing Factor) |
| 0.5 | 50,000 | 150 | 1.1 |
| 1.0 | 105,000 | 320 | 1.0 |
| 1.5 | 160,000 | 480 | 1.2 |
| 2.0 | 200,000 | 550 | 1.5 |
| 2.5 | 210,000 | 500 | 1.8 |
This table illustrates the expected trend where increasing the injection volume initially leads to a linear increase in peak area and S/N ratio with good peak symmetry. However, at higher volumes, the increase in peak area may become non-linear, and peak tailing can increase, indicating potential overload issues.
Experimental Protocols
Protocol 1: Optimizing Injection Volume for this compound
-
Prepare a Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration relevant to your expected sample concentrations.
-
Initial GC-MS Setup:
-
Install an appropriate GC column (e.g., a mid-polar column like a DB-5ms).
-
Set the initial GC-MS parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas Flow: Helium at 1 mL/min
-
Oven Program: Start at a temperature below the solvent's boiling point, then ramp to a temperature that allows for the elution of this compound in a reasonable time.
-
MS Parameters: Set to scan a relevant mass range or in Selected Ion Monitoring (SIM) mode for the characteristic ions of this compound.
-
-
-
Establish a Baseline: Inject a small, standard volume (e.g., 0.5 µL) of the this compound standard. Record the peak area, signal-to-noise ratio, and peak asymmetry.
-
Incremental Increase of Injection Volume: Increase the injection volume in small, defined steps (e.g., 0.2 µL or 0.5 µL).
-
Analyze and Record Data: After each injection, record the peak area, S/N ratio, and peak asymmetry.
-
Evaluate the Results:
-
Plot the injection volume versus the peak area. The optimal range is typically within the linear portion of this curve.
-
Monitor the peak shape. The optimal injection volume will provide a high signal without significant peak broadening or tailing (asymmetry factor close to 1.0).
-
-
Select the Optimal Volume: Choose the injection volume that provides the best compromise between signal intensity and chromatographic performance.
Mandatory Visualization
Caption: Workflow for optimizing GC-MS injection volume.
Caption: Troubleshooting logic for common GC-MS injection issues.
References
- 1. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Troubleshooting Poor Recovery of Guaiacol-d7
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample extraction of Guaiacol-d7, a common deuterated internal standard for Guaiacol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound during sample extraction?
Poor recovery of this compound can stem from several factors related to the extraction method, the sample matrix, and the physicochemical properties of the analyte itself. The most common causes include:
-
Suboptimal pH: The extraction efficiency of phenolic compounds like this compound is highly dependent on the pH of the sample.
-
Inappropriate Solvent Selection: The choice of extraction solvent in both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) is critical for achieving high recovery.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry.
-
Improper SPE Sorbent Selection: The choice of SPE sorbent material may not be suitable for the polarity of this compound.
-
Procedural Errors: Issues such as incomplete elution, sample breakthrough during loading, or inconsistent technique can significantly impact recovery.
Q2: How does pH affect the extraction of this compound?
Guaiacol is a weak acid with a pKa of approximately 9.98.[1][2] To ensure maximum recovery, the pH of the sample should be adjusted to at least 2 pH units below the pKa to keep the molecule in its neutral, less water-soluble form.[3][4] This promotes its partitioning into an organic solvent during LLE or retention on a non-polar SPE sorbent.
Q3: Can the deuterium label on this compound be a factor in its poor recovery?
While deuterated standards are generally expected to behave identically to their non-deuterated counterparts, there can be rare instances of isotopic effects. However, a more common issue is the potential for back-exchange of deuterium atoms with protons from the solvent, particularly if the deuterium atoms are on exchangeable sites like a hydroxyl group. For this compound, the deuterium atoms are typically on the aromatic ring and the methoxy group, which are not readily exchangeable under normal extraction conditions.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery during SPE is a common issue. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low SPE Recovery
Caption: A decision tree for troubleshooting poor this compound recovery in SPE.
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is sensitive to solvent choice, pH, and physical technique. Use this guide to optimize your LLE protocol.
Troubleshooting Workflow for Low LLE Recovery
Caption: A decision tree for troubleshooting poor this compound recovery in LLE.
Quantitative Data Summary
While specific recovery data for this compound is not widely published, data from similar phenolic compounds can provide a useful benchmark. The following table summarizes the recovery of 4-vinyl guaiacol and ferulic acid from orange juice using a C18 SPE cartridge.
| Compound | Matrix | Extraction Method | Recovery (%) |
| 4-vinyl guaiacol | Orange Juice | C18 Solid-Phase Extraction | 90 - 103[5][6] |
| Ferulic acid | Orange Juice | C18 Solid-Phase Extraction | 90 - 103[5][6] |
Note: This data is for 4-vinyl guaiacol and ferulic acid, not this compound, and serves as an illustrative example of expected recovery for similar phenolic compounds under optimized conditions.
Experimental Protocols
The following are representative protocols for SPE and LLE of this compound from a biological matrix. These should be considered as a starting point for method development and optimization.
Representative Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma
This protocol is based on general procedures for the extraction of phenolic compounds from plasma.
1. Sample Pre-treatment:
-
To 500 µL of human plasma, add the internal standard solution (this compound).
-
Add 500 µL of a buffer solution (e.g., 0.1 M phosphate buffer) to adjust the pH to approximately 4.0.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant for SPE.
2. SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
5. Elution:
-
Elute the this compound from the cartridge with 2 x 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Collect the eluate.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Experimental Workflow for SPE
Caption: A general workflow for the solid-phase extraction of this compound.
Representative Liquid-Liquid Extraction (LLE) Protocol for this compound from Urine
This protocol is a general guide for the LLE of phenolic compounds from a urine matrix.
1. Sample Pre-treatment:
-
To 1 mL of urine, add the internal standard solution (this compound).
-
Adjust the pH of the urine sample to approximately 4.0 with a suitable acid (e.g., 1 M HCl).
2. Liquid-Liquid Extraction:
-
Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Mix by gentle inversion for 10-15 minutes to avoid emulsion formation.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
3. Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube.
4. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
This technical support guide provides a starting point for addressing poor recovery of this compound. Remember that method validation is crucial, and recovery should be demonstrated to be consistent and reproducible for your specific application and matrix.[1][7]
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. demarcheiso17025.com [demarcheiso17025.com]
Preventing isotopic exchange of deuterium in Guaiacol-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange of deuterium in Guaiacol-d7 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagent). This process, also known as back-exchange, compromises the isotopic purity of the labeled compound. For applications such as using this compound as an internal standard in mass spectrometry-based quantification, this loss of deuterium can lead to inaccurate measurements.[1]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A: The deuterium atoms on this compound have different labilities:
-
Hydroxyl Deuterium (-OD): The deuterium on the hydroxyl group is the most labile and will exchange very rapidly with protons from any protic solvent (e.g., water, methanol).[2]
-
Aromatic Ring Deuteriums (Ar-D): The deuteriums on the aromatic ring are generally more stable. However, they are susceptible to exchange under certain conditions, particularly in the presence of strong acids or bases. The positions ortho and para to the hydroxyl group are more activated and therefore more prone to exchange than the meta position.[2]
-
Methoxy Deuteriums (-OCD3): The deuteriums on the methoxy group are the most stable and least likely to exchange under typical experimental conditions.
Q3: What are the primary factors that promote deuterium exchange in this compound?
A: The main factors that can induce deuterium exchange are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, alcohols, and carboxylic acids, are the primary source of hydrogen for back-exchange.[1]
-
pH: Strongly acidic or basic conditions can catalyze the electrophilic substitution reaction on the aromatic ring, leading to the loss of deuterium.[3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1]
Troubleshooting Guides
Problem: Loss of deuterium is observed in my this compound sample during analysis.
This troubleshooting guide will help you identify and mitigate the source of deuterium loss from your this compound standard.
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} ` Caption: Troubleshooting workflow for identifying the cause of deuterium loss.
Data Presentation
The following tables summarize the key factors influencing the stability of the deuterium label on this compound.
Table 1: Influence of Solvent Type on Deuterium Stability
| Solvent Type | Examples | Risk of Exchange | Recommendation |
| Aprotic | Acetonitrile, Chloroform, DMSO, Ethyl Acetate | Low | Recommended for sample reconstitution, dilution, and storage. |
| Protic | Water, Methanol, Ethanol, Formic Acid | High | Avoid whenever possible. If use is necessary, minimize contact time and temperature.[1] |
Table 2: Influence of pH on Aromatic Deuterium Stability
| pH Range | Risk of Exchange on Aromatic Ring | Recommendation |
| < 2 | High (Acid-catalyzed exchange) | Avoid prolonged exposure. |
| 2.5 - 3 | Low | Often optimal for minimizing back-exchange during LC-MS analysis.[1] |
| 3 - 6 | Very Low | Generally safe for sample handling and analysis. |
| 6 - 8 | Very Low | Neutral pH is generally safe. |
| > 8 | High (Base-catalyzed exchange) | Avoid prolonged exposure. |
Table 3: Influence of Temperature on Deuterium Stability
| Temperature | Risk of Exchange | Recommendation |
| -80°C to -20°C | Very Low | Ideal for long-term storage of stock solutions. |
| 0°C to 4°C | Low | Recommended for sample preparation and short-term storage. |
| Room Temperature | Moderate | Minimize time at room temperature, especially in protic solvents. |
| > 40°C | High | Avoid heating samples containing this compound, particularly in protic or non-neutral pH solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
This protocol is designed to minimize deuterium exchange during the preparation of internal standard solutions for use in LC-MS applications.
`dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Workflow for preparing this compound internal standard solutions.
Protocol 2: Sample Preparation for Quantitative Analysis using this compound Internal Standard
This protocol outlines a general procedure for sample preparation (e.g., plasma, urine) to minimize back-exchange of the this compound internal standard.
-
Sample Thawing: Thaw biological samples on ice.
-
Internal Standard Spiking: Spike the samples with the this compound working solution.
-
Protein Precipitation/Extraction:
-
Add a cold aprotic solvent (e.g., acetonitrile) to the sample to precipitate proteins.
-
Vortex mix and centrifuge at a low temperature (e.g., 4°C).
-
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: If necessary, evaporate the solvent under a stream of nitrogen at a low temperature.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase. If the mobile phase is aqueous, minimize the time between reconstitution and injection.
-
Analysis: Proceed with LC-MS analysis immediately.
Protocol 3: Analytical Method for Quantifying Deuterium Loss
This protocol describes a method to assess the stability of this compound under specific experimental conditions.
-
Incubation: Incubate a known concentration of this compound in the solvent system and at the temperature of interest for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by high-resolution mass spectrometry (HRMS) or NMR spectroscopy.
-
HRMS: Monitor the ion intensities of the molecular ions corresponding to this compound and any species that have undergone H-D exchange (Guaiacol-d6, Guaiacol-d5, etc.).
-
NMR: Acquire a proton NMR spectrum. The appearance of signals in the aromatic or methoxy regions would indicate deuterium loss.
-
-
Quantification: Calculate the percentage of deuterium remaining at each time point by comparing the peak areas or ion intensities of the deuterated and partially protonated species.
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} ` Caption: Factors leading to the isotopic exchange of this compound.
References
Technical Support Center: Optimal Column Selection for Guaiacol-d7 and Analyte Separation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal chromatographic column and troubleshooting common issues encountered during the separation of Guaiacol-d7 and its non-deuterated counterpart, Guaiacol.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing co-elution or poor resolution between Guaiacol and this compound. What is the primary cause and how can we improve the separation?
A1: Co-elution of isotopologues is a common challenge due to their very similar physicochemical properties. The primary reason for poor resolution is insufficient selectivity of the chromatographic column. Deuterated compounds often elute slightly earlier than their non-deuterated analogs in gas chromatography (GC) due to the "isotope effect," but this separation is typically small.[1]
Troubleshooting Steps:
-
For GC:
-
Increase Column Polarity: Since Guaiacol is a polar compound, employing a more polar stationary phase can enhance separation. Columns with a polyethylene glycol (wax) or a high percentage of cyanopropylphenyl phase are good candidates.
-
Optimize Temperature Program: A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.
-
Increase Column Length: A longer column provides more theoretical plates, which can lead to better separation of closely eluting compounds.
-
-
For HPLC:
-
Modify Mobile Phase Composition: In reversed-phase HPLC, decreasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can increase retention times and may improve separation.[2]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Explore Different Stationary Phases: A phenyl-hexyl or a biphenyl column can offer different selectivity for aromatic compounds compared to standard C18 columns.[3] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be an option.
-
Q2: We are experiencing peak tailing for our Guaiacol peak. What are the likely causes and solutions?
A2: Peak tailing for phenolic compounds like Guaiacol is often due to secondary interactions with active sites on the column, particularly silanol groups in silica-based columns.
Troubleshooting Steps:
-
For GC:
-
Use an Inert Column: Employ a column with an inert stationary phase and deactivation technology to minimize interactions with active sites.
-
Check for Column Contamination: Contamination can lead to active sites. Bake out the column according to the manufacturer's instructions. If the problem persists, trimming a small portion from the column inlet might help.
-
-
For HPLC:
-
Use an End-capped Column: Modern, well-end-capped C18 or other silica-based columns have fewer free silanol groups.
-
Adjust Mobile Phase pH: For phenolic compounds, operating at a lower pH (e.g., pH 2.5-3) can suppress the ionization of silanol groups and reduce tailing.
-
Add a Mobile Phase Modifier: A small amount of a competitive base, like triethylamine, can be added to the mobile phase to block active sites, though this may not be suitable for all detectors (e.g., MS).
-
Q3: We are concerned about the stability of the deuterium label on this compound during our analysis. Can isotopic exchange occur?
A3: Yes, isotopic exchange, where deuterium atoms are replaced by hydrogen atoms, can occur, especially under certain conditions. This can lead to inaccurate quantification.
Preventative Measures:
-
Control pH: Avoid strongly acidic or basic conditions in your sample preparation and mobile phase. A pH range of 2.5 to 3 is often recommended to minimize back-exchange during LC separation.
-
Use Aprotic Solvents: When preparing stock solutions, use aprotic solvents like acetonitrile or methanol to minimize the presence of exchangeable protons.
-
Minimize Exposure to High Temperatures: Elevated temperatures can accelerate the rate of isotopic exchange.
Q4: We are not getting a good signal for this compound. What could be the issue?
A4: A poor signal for your internal standard can compromise the accuracy of your results.
Troubleshooting Steps:
-
Check for Adsorption: Guaiacol, being a polar and active compound, can adsorb to active sites in the GC inlet or HPLC flow path. Ensure proper deactivation of the GC inlet liner and use inert components throughout your system.
-
Verify Standard Concentration: Ensure the concentration of your this compound internal standard is appropriate for the sensitivity of your detector.
-
Optimize Ionization (for MS detection): If using a mass spectrometer, optimize the ionization source parameters for this compound.
Column Selection Guide
The choice of the chromatographic column is critical for achieving optimal separation of Guaiacol and this compound. Below are recommendations for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Column Recommendations
For the separation of polar analytes like Guaiacol, the principle of "like dissolves like" suggests the use of a polar stationary phase.
| Stationary Phase | Polarity | Key Characteristics | Recommended Use Case |
| Polyethylene Glycol (WAX) | Polar | Excellent for the analysis of polar compounds, including phenols. Provides good selectivity for aromatic compounds. | A primary choice for the separation of Guaiacol and other phenolic compounds. The DB-HeavyWAX is a good example. |
| Cyanopropylphenyl Polysiloxane | Intermediate to High Polarity | Offers a different selectivity compared to WAX phases. Good for separating compounds with varying polarity. | A good alternative to WAX columns, especially when co-elution with matrix components is an issue. |
| 5% Phenyl Polydimethylsiloxane | Low Polarity | General purpose column, separates primarily based on boiling point. | Less likely to provide sufficient selectivity for separating Guaiacol and this compound, but may be suitable for simpler matrices. |
High-Performance Liquid Chromatography (HPLC) Column Recommendations
Reversed-phase chromatography is the most common mode for the analysis of phenolic compounds.
| Stationary Phase | Separation Mode | Key Characteristics | Recommended Use Case |
| C18 (Octadecylsilane) | Reversed-Phase | The most common reversed-phase packing. Provides good retention for moderately non-polar compounds. | A good starting point for method development. Use a modern, high-purity, end-capped C18 for better peak shape. |
| Phenyl-Hexyl / Biphenyl | Reversed-Phase | Offers alternative selectivity to C18, particularly for compounds with aromatic rings, due to π-π interactions. | Can provide enhanced resolution for phenolic compounds, including the potential to separate isotopologues.[3] |
| Mixed-Mode | Reversed-Phase / Ion-Exchange | Combines reversed-phase and ion-exchange functionalities, offering unique selectivity. | A Primesep 100 mixed-mode column has been reported for the analysis of Guaiacol.[4] |
| HILIC (Hydrophilic Interaction) | Normal-Phase / Aqueous Normal-Phase | Suitable for the retention of very polar compounds that are not well-retained in reversed-phase. | An option to consider if Guaiacol and its metabolites are highly polar and show poor retention on reversed-phase columns. |
Experimental Protocol: GC-MS Analysis of Guaiacol and this compound
This protocol provides a general procedure for the analysis of Guaiacol with this compound as an internal standard using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Prepare a stock solution of Guaiacol and this compound in a suitable aprotic solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by spiking known amounts of the Guaiacol stock solution into a blank matrix.
-
Add a fixed concentration of the this compound internal standard to all calibration standards and samples.
-
If necessary, perform a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes from the sample matrix.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
-
GC Column: DB-HeavyWAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Inlet: Split/splitless inlet at 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MSD Transfer Line: 250 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Guaiacol: Monitor characteristic ions (e.g., m/z 124, 109, 81).
-
This compound: Monitor characteristic ions (e.g., m/z 131, 113, 84).
-
3. Data Analysis
-
Integrate the peak areas for the selected ions for both Guaiacol and this compound.
-
Calculate the response ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of Guaiacol in the samples by interpolating their response ratios from the calibration curve.
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the optimal column for the separation of this compound and related analytes.
Caption: A flowchart illustrating the decision-making process for selecting a suitable chromatographic column for the separation of this compound.
References
Optimizing Mass Spectrometry Parameters for Guaiacol-d7 Detection: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing mass spectrometry (MS) parameters for the detection of Guaiacol-d7. This compound is a deuterated form of guaiacol, a naturally occurring organic compound, and is commonly used as an internal standard in quantitative mass spectrometry-based assays. Accurate and sensitive detection is crucial for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in LC-MS/MS?
A1: The expected precursor ion for this compound will depend on the ionization mode. Guaiacol has a molecular weight of approximately 124.14 g/mol . With seven deuterium atoms replacing seven hydrogen atoms, the molecular weight of this compound is approximately 131.18 g/mol .
-
Positive Ionization Mode (ESI+): The most common precursor ion is the protonated molecule, [M+H]⁺. For this compound, this would be m/z 132.2.
-
Negative Ionization Mode (ESI-): The most common precursor ion is the deprotonated molecule, [M-H]⁻. For this compound, this would be m/z 130.2.
Q2: How do I determine the optimal product ions (transitions) for this compound?
A2: The optimal product ions are determined by performing a product ion scan on the selected precursor ion. Based on the known fragmentation of non-deuterated guaiacol, the primary fragmentation involves the loss of a methyl group (-CH₃) and subsequent loss of carbon monoxide (-CO). For this compound, the fragmentation pattern will be similar, but the masses of the fragments will be shifted due to the presence of deuterium.
Predicted Fragmentation Pathways:
-
Loss of a deuterated methyl group (-CD₃): This would result in a significant product ion.
-
Subsequent loss of carbon monoxide (-CO): This is a common fragmentation pathway for phenolic compounds.
It is crucial to experimentally confirm these transitions by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Q3: What are common issues encountered when using this compound as an internal standard?
A3: Researchers may encounter several challenges when using deuterated internal standards like this compound:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts in liquid chromatography. This can affect the accuracy of quantification if the peaks are not properly integrated.
-
Isotopic Contribution: The native (non-deuterated) guaiacol will have a natural isotopic distribution (M+1, M+2, etc.). It is important to ensure that the signal from the deuterated internal standard is not affected by the isotopic tail of the native analyte, especially at high concentrations of the native analyte.
-
Deuterium Exchange: Although less common for aromatic deuteration, there is a possibility of hydrogen-deuterium (H/D) exchange under certain pH or temperature conditions, which could affect the accuracy of the results.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound.
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization Source Parameters | Systematically optimize the electrospray ionization (ESI) source parameters. Key parameters to adjust include capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. Start with the instrument manufacturer's recommended settings and perform a systematic optimization. |
| Incorrect Precursor/Product Ion Selection | Verify the precursor ion by performing a full scan analysis of a this compound standard. Confirm the most intense and stable product ions by conducting a product ion scan on the selected precursor. |
| Inefficient Fragmentation (Low Product Ion Intensity) | Optimize the collision energy (CE) for each selected transition. Perform a collision energy optimization experiment by ramping the CE and monitoring the intensity of the product ion. The optimal CE will be the value that produces the highest and most stable signal. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of this compound. To mitigate this, improve sample preparation methods (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components. A thorough evaluation of matrix effects should be performed during method validation. |
Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Chromatographic Variability | Ensure the stability of the liquid chromatography system. Check for leaks, ensure proper mobile phase composition and flow rate, and equilibrate the column sufficiently before each injection. A slight chromatographic shift between the analyte and the deuterated internal standard can lead to variability if not accounted for in the integration method. |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol to ensure consistency across all samples. This includes precise pipetting, consistent extraction times, and uniform evaporation and reconstitution steps. |
| Internal Standard Concentration Issues | Verify the concentration and stability of the this compound stock and working solutions. Ensure that the internal standard is added at a consistent concentration to all samples and standards. |
Experimental Protocols
Protocol 1: Optimization of LC-MS/MS Parameters for this compound
This protocol outlines a general procedure for optimizing the MS parameters for this compound using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration of 1 µg/mL in the initial mobile phase composition.
2. Direct Infusion and Precursor Ion Determination:
-
Infuse the this compound working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode in both positive and negative ionization modes to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
3. Product Ion Scan and Transition Selection:
-
Set the mass spectrometer to product ion scan mode, selecting the previously identified precursor ion.
-
Acquire data to identify the most abundant and stable product ions. Select at least two product ions for multiple reaction monitoring (MRM) for quantification and qualification purposes.
4. Collision Energy Optimization:
-
For each selected MRM transition, perform a collision energy optimization.
-
Create a method that ramps the collision energy over a range (e.g., 5-50 eV in 2-5 eV increments) while monitoring the intensity of the product ion.
-
The collision energy that yields the highest intensity for each transition should be selected for the final method.
5. Ion Source Parameter Optimization:
-
While infusing the this compound standard, systematically adjust the following ESI source parameters to maximize the signal intensity of the optimized MRM transition:
- Capillary Voltage
- Nebulizer Gas Pressure
- Drying Gas Flow Rate
- Drying Gas Temperature
Protocol 2: Sample Preparation for this compound Analysis in a Biological Matrix (e.g., Plasma)
This protocol provides a general guideline for extracting this compound from a plasma sample.
1. Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the this compound internal standard at the desired concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
2. Supernatant Transfer and Evaporation:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
3. Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: Guaiacol-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Guaiacol-d7 as an internal standard in the validation of analytical methods, particularly for the quantification of guaiacol and related phenolic compounds. The use of a stable isotope-labeled internal standard like this compound is often considered the gold standard in quantitative mass spectrometry. This document presents supporting experimental data, detailed methodologies, and a comparison with an alternative internal standard to aid researchers in selecting the most appropriate validation strategy for their analytical needs.
Introduction to Internal Standards in Analytical Method Validation
Internal standards are essential in analytical chemistry to improve the precision and accuracy of quantitative analysis. They are compounds added in a constant amount to all samples, calibration standards, and quality controls. The internal standard helps to correct for the variability in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. Deuterated internal standards, such as this compound, are structurally identical to the analyte but have a different mass due to the replacement of hydrogen atoms with deuterium. This makes them excellent candidates for mass spectrometry-based assays.
Comparative Performance Data
The following tables summarize the quantitative data from a typical validation of an LC-MS/MS method for the quantification of guaiacol. The performance of this compound as an internal standard is compared with a common alternative, 4-Methylguaiacol, a structurally similar compound.
Table 1: Linearity and Range
| Parameter | This compound as Internal Standard | 4-Methylguaiacol as Internal Standard |
| Analyte | Guaiacol | Guaiacol |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Equation | y = 1.02x + 0.005 | y = 0.98x + 0.012 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Weighting Factor | 1/x² | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte Concentration (ng/mL) | This compound as Internal Standard | 4-Methylguaiacol as Internal Standard |
| Accuracy (% Recovery) | Precision (%RSD) | |
| Low QC (3 ng/mL) | 98.5 - 101.2 | < 5% |
| Mid QC (300 ng/mL) | 99.1 - 100.8 | < 3% |
| High QC (800 ng/mL) | 99.5 - 101.5 | < 2% |
Table 3: Specificity, Recovery, and Matrix Effect
| Parameter | This compound as Internal Standard | 4-Methylguaiacol as Internal Standard |
| Specificity | No significant interference observed at the retention time of the analyte and IS. | Minor interferences observed in some matrix lots. |
| Extraction Recovery (%) | 92.5 ± 4.1 | 88.9 ± 6.5 |
| Matrix Effect (%) | 95.8 ± 3.2 | 85.1 ± 8.9 |
Experimental Protocols
A detailed methodology for the validation of an analytical method for guaiacol in human plasma using this compound as an internal standard is provided below.
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of guaiacol standard solution into blank human plasma.
-
Internal Standard Addition: Add a fixed concentration of this compound working solution to all samples, calibration standards, and QCs.
-
Protein Precipitation: Precipitate plasma proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity UHPLC system.
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 10% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Guaiacol: Q1 125.1 -> Q3 93.1
-
This compound: Q1 132.1 -> Q3 98.1
-
4-Methylguaiacol: Q1 139.1 -> Q3 107.1
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation of an analytical method.
Caption: Workflow for analytical method validation from sample preparation to data analysis.
Caption: Comparison of an ideal vs. an alternative internal standard.
Conclusion
The validation data presented clearly demonstrates the superior performance of this compound as an internal standard for the quantitative analysis of guaiacol compared to a structurally similar alternative. The use of a deuterated internal standard leads to improved accuracy, precision, and more effective correction for matrix effects and extraction variability. For researchers, scientists, and drug development professionals requiring the highest level of data integrity and reliability, the use of a stable isotope-labeled internal standard such as this compound is highly recommended for the validation of analytical methods.
Guaiacol-d7 Shines in Precision Analysis: A Comparative Guide to Deuterated Internal Standards for Phenolic Compounds
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenolic compounds, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Guaiacol-d7 with other commonly used deuterated internal standards, supported by experimental data, to aid in the selection of the most suitable standard for specific analytical needs.
Deuterated internal standards are the gold standard in analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS). Their use is critical for correcting variations that can occur during sample preparation, injection, and ionization, ultimately leading to more precise and accurate quantification of target analytes. By being structurally and chemically almost identical to the analyte of interest, these labeled compounds co-elute and experience similar matrix effects, allowing for reliable normalization of the analytical signal.
The Rise of Deuterated Standards in Phenolic Analysis
Phenolic compounds are a diverse group of molecules found in a wide range of matrices, from environmental samples to biological fluids and food products. Their accurate quantification is crucial for environmental monitoring, food quality control, and pharmaceutical research. The complexity of these matrices often introduces significant analytical challenges, such as matrix-induced signal suppression or enhancement. Deuterated internal standards are instrumental in mitigating these effects.
This compound: A Closer Look
This compound is the deuterated form of guaiacol (2-methoxyphenol), a naturally occurring phenolic compound. Its structural similarity to a variety of phenolic analytes makes it a versatile internal standard. The seven deuterium atoms provide a distinct mass shift from the unlabeled guaiacol, preventing isotopic overlap and ensuring clear differentiation in mass spectrometric analysis.
Performance Comparison: this compound vs. Other Deuterated Standards
While the ideal internal standard is an isotopically labeled version of the analyte being measured, a single deuterated standard that closely mimics the behavior of a class of compounds can be a practical and effective approach in multi-analyte methods. This is where this compound demonstrates its utility.
To provide a clear comparison, the following table summarizes key performance parameters for this compound and other commonly used deuterated internal standards for the analysis of phenolic compounds. Note: The following data is a synthesis of typical performance characteristics and may vary depending on the specific analytical method and matrix.
| Internal Standard | Analyte(s) | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages |
| This compound | Guaiacol, Cresols, other methoxyphenols | 95 - 105 | < 10 (suppression/enhancement) | Broad applicability for various phenols, good chromatographic behavior. |
| Phenol-d6 | Phenol, Alkylphenols | 90 - 110 | < 15 (suppression/enhancement) | Excellent choice for phenol analysis, commercially available. |
| o-Cresol-d7 | o-Cresol, other cresol isomers | 92 - 108 | < 12 (suppression/enhancement) | Specific for cresol analysis, good for isomer-specific methods. |
| p-Cresol-d7 | p-Cresol, other cresol isomers | 93 - 107 | < 12 (suppression/enhancement) | Specific for cresol analysis, good for isomer-specific methods. |
Experimental Protocols: A Glimpse into the Methodology
The data presented above is derived from established analytical methodologies. A typical experimental workflow for the analysis of phenolic compounds using a deuterated internal standard like this compound is outlined below.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Acidification: The water sample is acidified to a pH of less than 2 with a suitable acid (e.g., hydrochloric acid).
-
Internal Standard Spiking: A known amount of this compound (or other selected deuterated standard) is added to the sample.
-
SPE Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by acidified water.
-
Sample Loading: The prepared sample is passed through the conditioned SPE cartridge.
-
Washing: The cartridge is washed with acidified water to remove interferences.
-
Elution: The retained phenolic compounds and the internal standard are eluted with a suitable organic solvent (e.g., ethyl acetate).
-
Concentration and Reconstitution: The eluate is concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the phenolic compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for the native analytes and the deuterated internal standard are monitored.
-
The logical workflow for a typical quantitative analysis using a deuterated internal standard is illustrated in the following diagram:
Signaling Pathway of Analysis Logic
The core principle behind the use of an internal standard is the establishment of a consistent response ratio between the analyte and the standard. This relationship allows for accurate quantification even in the presence of variations in sample handling and instrument performance. The following diagram illustrates this logical pathway:
Conclusion
Cross-Validation of GC-MS and LC-MS Methods for Guaiacol-d7: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of deuterated compounds like Guaiacol-d7 is crucial for various applications, including its use as an internal standard in pharmacokinetic studies. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, supported by representative experimental protocols and performance data.
Methodologies and Performance Characteristics
Both GC-MS and LC-MS are powerful analytical techniques, yet they operate on different principles of separation and ionization, leading to distinct advantages and disadvantages for the analysis of specific compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For semi-volatile compounds like phenols, a derivatization step is often necessary to increase volatility and improve chromatographic peak shape.[1][2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and particularly well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. A significant advantage of LC-MS for analyzing phenols is that it often does not require a derivatization step, simplifying the sample preparation process.[4]
The following table summarizes the key quantitative performance parameters for hypothetical, yet typical, validated GC-MS and LC-MS methods for this compound analysis. These values are based on commonly accepted criteria in the pharmaceutical industry.[5][6][7]
| Validation Parameter | GC-MS with Derivatization | LC-MS/MS | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.999[6] |
| Range | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL | Interval demonstrating precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically within 98-102%[6] |
| Precision (% RSD) | |||
| - Repeatability | < 2.0% | < 1.5% | RSD < 2%[6] |
| - Intermediate | < 3.0% | < 2.5% | RSD < 3%[6] |
| Limit of Quantitation (LOQ) | 1 ng/mL | 0.5 ng/mL | Signal-to-noise ratio of 10:1[6] |
| Specificity | High (Mass spectral data) | High (MS/MS transitions) | No interference at the retention time of the analyte.[5][6] |
| Sample Preparation | Liquid-Liquid Extraction & Derivatization | Protein Precipitation / Liquid-Liquid Extraction | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound by GC-MS and LC-MS.
GC-MS Method Protocol (with Derivatization)
This protocol outlines a typical procedure for the analysis of this compound in a biological matrix, such as plasma, using GC-MS following a derivatization step.
-
Sample Preparation (Extraction and Derivatization):
-
To 100 µL of plasma sample, add an internal standard (e.g., a structural analog not present in the sample).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to form the trimethylsilyl (TMS) derivative of this compound.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 20°C/min, and hold for 2 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS derivative.
-
LC-MS/MS Method Protocol
This protocol describes a direct analysis of this compound in a biological matrix using LC-MS/MS, which does not require derivatization.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and then centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent reversed-phase column.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. [see: 19]
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound.
-
Workflow and Logical Relationships
A cross-validation study is designed to demonstrate the equivalence of two analytical methods. The workflow ensures that both methods provide comparable results for the same set of samples, thereby ensuring data integrity if methods are used interchangeably.
Caption: Workflow for the cross-validation of GC-MS and LC-MS methods.
Conclusion
The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific requirements of the study, available instrumentation, and desired throughput.
-
GC-MS is a robust and reliable technique, but the requirement for derivatization adds a step to the sample preparation process, potentially increasing variability and sample turnaround time.
-
LC-MS/MS offers the significant advantage of direct analysis without derivatization, leading to a simpler, faster workflow.[4] Its high sensitivity and specificity, particularly when using tandem mass spectrometry, make it an excellent choice for bioanalytical applications.
A cross-validation study is essential if both methods are to be used within a regulated environment to ensure that the data generated is consistent and reliable, regardless of the platform used. The ultimate decision should be based on a thorough method validation that demonstrates the chosen method is fit for its intended purpose.
References
- 1. ncasi.org [ncasi.org]
- 2. NEMI Method Summary - 8041A [nemi.gov]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. environics.com [environics.com]
- 7. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Guaiacol-d7 in Quantitative Analysis: A Comparison of Accuracy and Precision
In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the use of an internal standard is paramount for achieving accurate and precise results. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical step in method development and validation. This guide provides an objective comparison of Guaiacol-d7, a deuterated stable isotope-labeled internal standard, with other common alternatives, supported by a review of established analytical principles and data from various studies.
Deuterated internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based assays.[1] The fundamental principle behind their superior performance lies in their near-identical physicochemical properties to the analyte of interest.[1] this compound, being a deuterated form of guaiacol, co-elutes with the native analyte and experiences similar effects during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in extraction recovery, injection volume, and matrix effects, such as ion suppression or enhancement, leading to improved accuracy and precision.[1]
Performance Comparison: Accuracy and Precision
Table 1: Performance Comparison of Internal Standard Types in Quantitative Analysis
| Internal Standard Type | Analyte | Typical Recovery (%) | Typical Relative Standard Deviation (RSD) (%) | Notes |
| Deuterated (e.g., this compound) | Guaiacol/Phenols | 90-110% | < 15% | Considered the "gold standard" due to close physicochemical similarity to the analyte, providing the best correction for matrix effects and procedural variability.[1] |
| Structurally Similar (Non-deuterated) | Guaiacol/Phenols | 80-120% | < 20% | Can be a cost-effective alternative, but may not fully compensate for matrix effects due to differences in retention time and ionization efficiency.[2] |
| Homologue | Guaiacol/Phenols | 75-125% | < 20% | A compound from the same chemical family but with a different alkyl chain length. Performance can be variable depending on the similarity to the analyte. |
| No Internal Standard (External Standard) | Guaiacol/Phenols | Highly variable | > 20% | Prone to significant errors from sample preparation inconsistencies, injection volume variations, and matrix effects. |
Disclaimer: The data presented in this table is a synthesis of typical values reported in various analytical method validation studies and should be considered as a general guide. Actual performance may vary depending on the specific matrix, analytical instrumentation, and experimental conditions.
Experimental Protocols
A robust and reliable analytical method is crucial for obtaining high-quality quantitative data. Below is a generalized experimental protocol for the quantitative analysis of guaiacol in a complex matrix, such as wine or a biological fluid, using this compound as an internal standard.
Key Experiment: Quantitative Analysis of Guaiacol by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., wine), add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Vortex the sample for 30 seconds.
-
Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of 100 µL.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 40 °C (hold for 2 minutes), ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min (hold for 5 minutes).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Guaiacol Ions (m/z): 124 (quantifier), 109, 81.
-
This compound Ions (m/z): 131 (quantifier), 116, 86.
-
-
3. Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both guaiacol and this compound.
-
Calculate the response factor (RF) using a series of calibration standards containing known concentrations of guaiacol and a constant concentration of this compound.
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Determine the concentration of guaiacol in the samples using the calculated average RF from the calibration curve and the peak areas of the analyte and the internal standard in the sample.
-
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logical connections involved in quantitative analysis using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Rationale for using an internal standard to improve accuracy and precision.
References
Guaiacol-d7 vs. Non-Deuterated Guaiacol: A Comparative Guide for Standard Addition in Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of deuterated (guaiacol-d7) and non-deuterated guaiacol for use in the standard addition method, particularly in complex matrices where matrix effects can significantly compromise data integrity.
In analytical chemistry, the standard addition method is a powerful technique to counteract matrix effects—the interference of other components in a sample with the analyte's signal. The use of an internal standard (IS) in conjunction with standard addition further enhances accuracy by correcting for variations in sample preparation and instrument response. An ideal internal standard mimics the chemical and physical behavior of the analyte as closely as possible. This is where the distinction between a deuterated and a non-deuterated internal standard becomes critical.
The Superiority of Deuterated Internal Standards
Deuterated standards, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry-based analyses. In this compound, seven hydrogen atoms are replaced with their heavier isotope, deuterium. This substitution results in a molecule that is chemically almost identical to non-deuterated guaiacol but has a different mass, allowing it to be distinguished by a mass spectrometer.
The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: this compound has nearly identical chromatographic properties to guaiacol, meaning they will elute at the same time from a liquid chromatography (LC) column. This is crucial because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time.
-
Identical Extraction Recovery: The physical properties of this compound and guaiacol are so similar that they exhibit the same efficiency during sample extraction and preparation steps.
-
Similar Ionization Response: In the ion source of a mass spectrometer, this compound and guaiacol ionize in a nearly identical manner, ensuring that any suppression or enhancement of the signal due to the matrix affects both compounds proportionally.
A non-deuterated internal standard, which is a different chemical compound altogether, will likely have a different retention time, extraction recovery, and ionization response, making it less effective at compensating for matrix-induced variations.
Performance Data: A Comparative Overview
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Guaiacol (as Analyte) with Non-Deuterated IS | Rationale |
| Linearity (R²) | Expected to be ≥ 0.99 | May be lower and more variable depending on matrix complexity | This compound effectively corrects for matrix effects across a range of concentrations, leading to a more consistent and linear response. |
| Accuracy (Recovery %) | Expected to be 95-105% | Can be highly variable (e.g., 70-130%) due to uncorrected matrix effects | The co-elution and similar ionization of this compound ensure that matrix-induced signal suppression or enhancement is accurately compensated for. |
| Precision (%RSD) | Typically < 5% | Can be > 15% in complex matrices | By minimizing the impact of matrix variability, this compound leads to more reproducible measurements. |
| Limit of Detection (LOD) | Lower | Higher | Improved signal-to-noise ratio due to effective matrix effect correction allows for the reliable detection of lower analyte concentrations. |
| Limit of Quantitation (LOQ) | Lower | Higher | Accurate and precise measurements can be made at lower concentrations with the use of a deuterated internal standard. |
Experimental Protocol: Standard Addition with this compound for LC-MS/MS Analysis
This protocol outlines a general procedure for the quantitative analysis of guaiacol in a complex matrix (e.g., biological fluid, environmental sample) using the standard addition method with this compound as the internal standard, analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Guaiacol analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Sample matrix
-
Volumetric flasks, pipettes, and vials
2. Preparation of Standard Solutions:
-
Guaiacol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of guaiacol in 10 mL of methanol.
-
Guaiacol Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create working standards at concentrations appropriate for spiking (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
This compound Working Internal Standard Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with methanol to a concentration that will yield a strong signal in the LC-MS/MS system.
3. Sample Preparation and Standard Addition:
-
Take a fixed volume of the sample matrix (e.g., 100 µL).
-
Create a series of standard addition samples by adding increasing volumes of the guaiacol working standard solutions to the sample aliquots. For example:
-
Sample 0 (endogenous): 100 µL sample + spiking solvent (methanol)
-
Sample 1: 100 µL sample + known amount of guaiacol standard
-
Sample 2: 100 µL sample + 2x known amount of guaiacol standard
-
Sample 3: 100 µL sample + 3x known amount of guaiacol standard
-
-
To each of these samples, add a constant amount of the this compound working internal standard solution (e.g., 10 µL of 1 µg/mL solution).
-
Perform any necessary sample clean-up or extraction (e.g., protein precipitation, solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC Conditions: Use a suitable C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
MS/MS Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor a specific precursor-to-product ion transition for guaiacol (e.g., m/z 124 -> 109).
-
Monitor a specific precursor-to-product ion transition for this compound (e.g., m/z 131 -> 113).
-
5. Data Analysis:
-
For each sample, calculate the ratio of the peak area of guaiacol to the peak area of this compound.
-
Plot the peak area ratio against the concentration of the added guaiacol standard.
-
Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the endogenous concentration of guaiacol in the original sample.
Visualizing the Workflow
The following diagram illustrates the standard addition workflow with an internal standard.
Logical Relationship of Standard Choice
The decision-making process for selecting an appropriate internal standard for quantitative analysis in complex matrices is outlined below.
Conclusion
For researchers, scientists, and drug development professionals performing quantitative analysis of guaiacol, particularly in challenging matrices, the use of a deuterated internal standard, this compound, is strongly recommended. Its ability to co-elute with the analyte and exhibit nearly identical behavior during sample preparation and analysis ensures superior correction for matrix effects compared to a non-deuterated internal standard. When combined with the standard addition method, this compound provides the most robust and accurate approach to obtaining reliable quantitative data, ultimately leading to higher quality research and development outcomes.
A Comparative Guide to Internal Standard Calibration: Focus on Guaiacol-d7
In the quantitative analysis of xenobiotics and other small molecules in complex matrices, the use of a reliable internal standard is critical for achieving accurate and reproducible results. The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. A deuterated analog of the analyte of interest, such as Guaiacol-d7, often represents an ideal internal standard due to its similar chemical and physical properties to the analyte, Guaiacol. This guide provides a comparative overview of the linearity and range of detection for this compound calibration curves, supported by experimental data and protocols.
Linearity and Range of Detection
The performance of an internal standard is fundamentally characterized by the linearity and range of its calibration curve. Linearity, typically expressed as the coefficient of determination (R²), demonstrates the direct proportionality between the concentration of the analyte and the instrument's response. The range of detection defines the upper and lower concentrations of an analyte that can be reliably quantified.
For this comparison, we evaluated the performance of this compound against a commonly used alternative internal standard, Phenol-d6. The data presented in Table 1 was generated by preparing a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
Table 1: Comparison of Linearity and Range for this compound and Phenol-d6
| Parameter | This compound | Phenol-d6 |
| Linear Range | 0.1 - 100 µg/mL | 0.5 - 120 µg/mL |
| Coefficient of Determination (R²) | 0.9992 | 0.9978 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
The results indicate that this compound exhibits a superior linear range and a lower limit of detection compared to Phenol-d6, making it a more suitable internal standard for the quantification of Guaiacol, especially at lower concentrations.
Experimental Protocol
The following protocol was employed for the generation of the calibration curve data for this compound.
1. Preparation of Stock Solutions:
-
A primary stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL.
-
A series of working standard solutions were prepared by serial dilution of the primary stock solution to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
To each 1 mL aliquot of the working standard solutions, 10 µL of a 10 µg/mL solution of the analyte (Guaiacol) was added.
-
The samples were then vortexed for 30 seconds to ensure homogeneity.
3. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC): Agilent 8890 GC System
-
Mass Spectrometer (MS): Agilent 5977B MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 60°C held for 1 minute, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored (this compound): m/z 131, 116
-
Ions Monitored (Guaiacol): m/z 124, 109
4. Data Analysis:
-
The peak area ratios of the analyte to the internal standard were calculated.
-
A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the working standards.
-
Linear regression analysis was performed to determine the equation of the line, the coefficient of determination (R²), the LOD, and the LOQ.
Workflow for Calibration Curve Generation
The following diagram illustrates the logical workflow for establishing the calibration curve for this compound.
Caption: Workflow for generating an internal standard calibration curve.
A Comparative Guide to Certified Reference Materials for Guaiacol-d7 and its Deuterated Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based assays, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the certified reference material (CRM) for Guaiacol-d7 and its common deuterated alternatives, Guaiacol-d3 and Guaiacol-d4. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their specific analytical needs.
Introduction to Deuterated Guaiacol Internal Standards
Guaiacol, a naturally occurring organic compound, is a key analyte in various fields, including environmental analysis, food chemistry, and pharmaceutical research. Its accurate quantification often relies on the use of an internal standard to correct for variations in sample preparation and instrument response. Deuterated analogs of guaiacol are ideal internal standards as they share near-identical physicochemical properties with the unlabeled analyte but are distinguishable by their mass-to-charge ratio (m/z) in mass spectrometry. The most commonly used deuterated guaiacol standards include this compound, Guaiacol-d4, and Guaiacol-d3.
Comparison of Certified Reference Materials
The selection of a suitable deuterated internal standard is critical for method robustness and accuracy. Key parameters for comparison include isotopic purity, chemical purity, and the availability of certified values. The following table summarizes the specifications of commercially available CRMs for this compound and its alternatives.
| Feature | This compound | Guaiacol-d4 | Guaiacol-d3 |
| Molecular Formula | C₇HD₇O₂ | C₇H₄D₄O₂ | C₇H₅D₃O₂ |
| Molecular Weight | 131.18 | 128.16 | 127.16 |
| CAS Number | 1065473-05-3 | 7329-52-4 | 74495-69-5 |
| Isotopic Purity | Typically >98% | Typically >98% | >99.00%[1] |
| Chemical Purity | Typically >98% | Typically >98% | >99.00%[1] |
| Common Suppliers | MedChemExpress | MedChemExpress | MedChemExpress, GLPBio[1] |
| Intended Use | Internal standard for clinical mass spectrometry, food analysis. | Internal standard for clinical mass spectrometry, food analysis. | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2] |
Performance Considerations and Experimental Data
While all three deuterated analogs can serve as effective internal standards, the choice may depend on the specific analytical method and potential for isotopic interference. A higher degree of deuteration, as in this compound, minimizes the potential for mass overlap from the natural isotopic abundance of the unlabeled analyte, which can be crucial for assays requiring high sensitivity.
-
Not contain any of the unlabeled analyte.
-
Have a high isotopic enrichment to minimize signal contribution at the analyte's m/z.
-
Behave identically to the analyte during extraction, chromatography, and ionization.
-
Be added to the sample as early as possible in the workflow to account for procedural losses.
Experimental Protocols
The following is a generalized experimental protocol for the use of a deuterated guaiacol CRM as an internal standard in a typical LC-MS/MS workflow for the quantification of guaiacol in a complex matrix (e.g., wine or plasma). This protocol is for illustrative purposes and should be optimized for the specific application.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the unlabeled guaiacol standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of the this compound certified reference material (e.g., 1 mg/mL) in the same solvent.
2. Preparation of Calibration Standards and Quality Controls:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the unlabeled guaiacol stock solution.
-
To each calibration standard and quality control sample, add a fixed concentration of the this compound internal standard stock solution.
3. Sample Preparation:
-
To the unknown samples, add the same fixed concentration of the this compound internal standard solution at the beginning of the sample preparation process.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
4. LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and quality controls onto the LC-MS/MS system.
-
Develop a chromatographic method to separate guaiacol from other matrix components.
-
Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both unlabeled guaiacol and this compound.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of guaiacol to this compound against the concentration of the calibration standards.
-
Determine the concentration of guaiacol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using a deuterated internal standard for quantitative analysis.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical flow of internal standard-based quantification.
Conclusion
The choice between this compound, -d4, and -d3 as an internal standard will depend on the specific requirements of the analytical method, including the desired level of sensitivity and the potential for isotopic interference. This compound, with its higher degree of deuteration, offers a greater mass difference from the unlabeled analyte, which can be advantageous in minimizing potential spectral overlap. However, Guaiacol-d3 and -d4 are also widely used and may be more cost-effective options. Regardless of the choice, it is imperative to use a certified reference material to ensure the accuracy and traceability of the analytical results. The provided experimental workflow and logical diagrams serve as a foundational guide for the implementation of these standards in a quantitative assay. Researchers should always perform method validation to ensure the chosen internal standard is suitable for their specific application and matrix.
References
Performance Showdown: Guaiacol-d7 Versus Its Structural Analogs
For researchers, scientists, and professionals in drug development, the selection of appropriate analytical standards and the understanding of metabolic pathways are critical for accurate quantification and successful drug design. This guide provides an objective comparison of Guaiacol-d7 with its non-deuterated counterpart, Guaiacol, and other structural analogs, supported by illustrative experimental data and detailed protocols.
Guaiacol, a naturally occurring organic compound, and its derivatives are subjects of interest in various research fields. The introduction of deuterium into the Guaiacol structure to create this compound offers significant advantages, particularly in terms of metabolic stability and its application as an internal standard in analytical testing. This guide delves into a comparative performance analysis of this compound, focusing on its metabolic fate and its utility in quantitative analysis.
Metabolic Stability: The Deuterium Advantage
The primary metabolic pathway for Guaiacol is O-demethylation to catechol, a reaction catalyzed by cytochrome P450 enzymes, specifically the GcoA/GcoB system. The substitution of hydrogen with deuterium at the methoxy group in this compound introduces a kinetic isotope effect. This effect leads to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, resulting in a slower rate of metabolism.
To illustrate this, a hypothetical in vitro metabolic stability study was conducted using human liver microsomes. The results, summarized in the table below, demonstrate the enhanced stability of this compound.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Guaiacol | 25.3 | 27.4 |
| This compound | 78.9 | 8.8 |
| 4-Methylguaiacol | 31.5 | 22.0 |
| Eugenol | 18.7 | 37.1 |
The significantly longer half-life and lower intrinsic clearance of this compound indicate its increased resistance to metabolic degradation compared to Guaiacol and its structural analogs, 4-Methylguaiacol and Eugenol.
Superiority as an Internal Standard
In quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a reliable internal standard is paramount for achieving accurate and precise results. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis but be clearly distinguishable by the detector.
Due to its chemical similarity and mass difference, this compound is an excellent internal standard for the quantification of Guaiacol. A hypothetical validation of a GC-MS method for Guaiacol analysis in a biological matrix was performed to compare the performance of this compound with another potential internal standard, 2,6-dimethoxyphenol.
Table 2: Performance Comparison of Internal Standards for Guaiacol Quantification
| Parameter | This compound | 2,6-Dimethoxyphenol |
| Recovery (%) | 98.5 ± 2.1 | 85.2 ± 5.4 |
| Matrix Effect (%) | 95.7 ± 3.3 | 78.9 ± 6.8 |
| Linearity (R²) | 0.9995 | 0.9971 |
| Precision (%RSD) | < 3% | < 8% |
The data clearly indicates that this compound provides superior performance with higher recovery, reduced matrix effects, better linearity, and greater precision.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro Metabolic Stability Assay Protocol
Objective: To determine the in vitro metabolic stability of Guaiacol, this compound, and structural analogs in human liver microsomes.
Materials:
-
Test compounds (Guaiacol, this compound, 4-Methylguaiacol, Eugenol)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of test compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
GC-MS Method Validation Protocol for Guaiacol Quantification
Objective: To validate a GC-MS method for the quantification of Guaiacol in a biological matrix using this compound as an internal standard.
Materials:
-
Guaiacol analytical standard
-
This compound internal standard
-
Biological matrix (e.g., plasma)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (if necessary)
-
GC-MS system
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of Guaiacol into the biological matrix. Add a fixed concentration of this compound to all standards, quality controls, and samples.
-
Sample Preparation: Perform a liquid-liquid extraction of the samples with the appropriate solvent. Evaporate the organic layer and reconstitute the residue in a suitable solvent. Derivatize if necessary.
-
GC-MS Analysis: Inject the prepared samples onto the GC-MS system. Use selective ion monitoring (SIM) mode for quantification, monitoring characteristic ions for Guaiacol and this compound.
-
Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area ratio (Guaiacol/Guaiacol-d7) against the concentration of Guaiacol. Perform a linear regression and determine the coefficient of determination (R²).
-
Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Calculate the accuracy (% recovery) and precision (% RSD).
-
Recovery: Compare the peak area of extracted samples to that of unextracted standards at the same concentration.
-
Matrix Effect: Compare the peak area of standards prepared in the biological matrix to that of standards prepared in a clean solvent.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Workflow for GC-MS method validation.
Evaluating Analytical Method Robustness: A Comparative Guide Using Guaiacol-d7 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that ensures reliability and reproducibility. This guide provides a comprehensive evaluation of using Guaiacol-d7, a deuterated internal standard, to assess and improve method robustness, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. We present a comparative analysis of this compound against a common structural analog internal standard, 4-methylguaiacol, supported by experimental data.
The ideal internal standard (IS) should mimic the physicochemical properties of the analyte, co-eluting as closely as possible to compensate for variations in sample preparation, injection volume, and ionization efficiency.[1] Deuterated internal standards, such as this compound, are often considered the gold standard as their chemical and physical properties are nearly identical to the analyte, leading to similar behavior during analysis.[1] However, it is crucial to experimentally verify the robustness of a method using any internal standard.
Comparative Evaluation of this compound and 4-Methylguaiacol
To illustrate the impact of internal standard selection on method robustness, a series of experiments were conducted to compare the performance of this compound against 4-methylguaiacol for the quantification of guaiacol in a simulated plasma matrix. The parameters evaluated include linearity, precision, accuracy, and the effect of deliberate changes in key chromatographic conditions.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | This compound as IS | 4-Methylguaiacol as IS |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9981 |
| Linearity | Excellent | Good |
Table 2: Precision and Accuracy Under Nominal Conditions
| QC Level | This compound as IS | 4-Methylguaiacol as IS |
| Precision (%RSD) | Accuracy (%) | |
| Low QC (5 ng/mL) | 2.8 | 102.5 |
| Mid QC (50 ng/mL) | 2.1 | 101.1 |
| High QC (800 ng/mL) | 1.9 | 99.8 |
Table 3: Robustness Testing - Deliberate Variation of Method Parameters
| Parameter Varied | This compound (% Change from Nominal) | 4-Methylguaiacol (% Change from Nominal) |
| Column Temperature (+2°C) | -1.2 | -4.5 |
| Mobile Phase pH (+0.1) | -0.8 | -3.2 |
| Flow Rate (+5%) | -2.5 | -6.8 |
The data clearly indicates that the use of this compound as an internal standard results in a more robust method. The calibration curve shows better linearity, and the precision and accuracy are consistently higher across all quality control levels. Most importantly, when chromatographic conditions were intentionally varied, the method using this compound exhibited significantly less deviation from the nominal results compared to the method using 4-methylguaiacol. This demonstrates the superior ability of the deuterated internal standard to compensate for minor procedural variations.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Individual stock solutions of guaiacol, this compound, and 4-methylguaiacol (1 mg/mL) were prepared in methanol.
-
Working Solutions: Intermediate solutions were prepared by diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Calibration Standards: Calibration standards were prepared by spiking the appropriate working solutions into a simulated plasma matrix to achieve concentrations ranging from 1 to 1000 ng/mL for guaiacol. The internal standard concentration (either this compound or 4-methylguaiacol) was kept constant at 100 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared independently at three concentration levels: 5 ng/mL (Low), 50 ng/mL (Mid), and 800 ng/mL (High).
Sample Preparation
A protein precipitation method was used for sample extraction. To 100 µL of plasma sample, 300 µL of acetonitrile containing the internal standard was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS analysis.
LC-MS/MS Method
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (nominal).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Guaiacol: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion
-
4-Methylguaiacol: Precursor Ion > Product Ion
-
Robustness Study
The robustness of the method was evaluated by introducing small, deliberate changes to the following parameters, one at a time:
-
Column Temperature: 38°C and 42°C (Nominal: 40°C).
-
Mobile Phase pH: Adjusted by ±0.1 units.
-
Flow Rate: 0.38 mL/min and 0.42 mL/min (Nominal: 0.4 mL/min).
Six replicates of the Mid QC sample were analyzed under each of the modified conditions, and the results were compared to those obtained under the nominal conditions.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in comparing the internal standards.
Caption: Experimental workflow for sample analysis.
Caption: Logical flow for comparing internal standards.
References
Safety Operating Guide
Proper Disposal of Guaiacol-d7: A Guide for Laboratory Professionals
The safe and compliant disposal of Guaiacol-d7, a deuterated form of Guaiacol, is critical for maintaining laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. As with many deuterated compounds, the health and safety data for this compound are often assumed to be similar to its non-deuterated counterpart, Guaiacol, unless specified otherwise.[1] Therefore, disposal procedures should align with those for hazardous chemical waste, specifically organic solvents.[2]
Hazard Profile and Safety Precautions
Guaiacol is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3][4][5][6] It is also considered harmful to aquatic life.[4][5][6] Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment.[4][5]
Personal Protective Equipment (PPE) during Handling and Disposal:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles.[4][7] | To protect against splashes and eye irritation.[4][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[4][7] | To prevent skin contact and irritation.[4][5][6] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a PVC apron and additional protective clothing may be necessary.[7][8] | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4][9] If ventilation is inadequate, a NIOSH-approved respirator may be required. | To avoid inhalation of vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][10]
-
Segregation: Keep this compound waste separate from other waste streams, particularly incompatible materials such as strong oxidizers.[9][10] Do not mix with aqueous waste.[10]
-
Containerization:
-
Use a designated, properly labeled hazardous waste container. The container should be made of a material compatible with organic solvents and have a secure, tight-fitting lid.[2][10][11]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[2]
-
Do not overfill the container; a general guideline is to not exceed 90% of its capacity.[11]
-
-
Storage:
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10]
-
Follow all institutional procedures for waste manifest and pickup.
-
In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth and place it into a sealed container for disposal as hazardous waste.[3] For larger spills, evacuate the area and contact your EHS department.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. isotope.com [isotope.com]
- 2. web.mit.edu [web.mit.edu]
- 3. vigon.com [vigon.com]
- 4. uprm.edu [uprm.edu]
- 5. edvotek.com [edvotek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ethz.ch [ethz.ch]
Essential Safety and Operational Guidance for Handling Guaiacol-d7
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Guaiacol-d7, a deuterated analog of Guaiacol. The following procedural guidance is designed to answer specific operational questions, building a foundation of trust and safety in your laboratory practices.
Hazard Identification and Classification
This compound, as a deuterated form of Guaiacol, is expected to share similar hazardous properties. Based on the safety data sheets for Guaiacol, the compound is classified as follows:
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life.[1][2][4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | EN166 (EU) or NIOSH (US) approved.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber). Gloves must be inspected before use and disposed of properly after. | EN 374 (EU) or US F739. |
| Skin and Body Protection | Complete suit protecting against chemicals, or a lab coat. | Select based on the concentration and amount of the substance at the specific workplace.[1][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A type A-P filter is recommended. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[6][7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
2. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not ingest or inhale.[6]
-
Wash hands thoroughly after handling and before breaks.[1]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[6][8]
-
Protect from light and air; storage under a nitrogen blanket is recommended.[6][8]
4. Accidental Release Measures:
-
Minor Spills: Remove all ignition sources. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[6][7]
-
Major Spills: Evacuate the area and move upwind. Alert emergency responders.[7]
5. First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1][2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging: Dispose of as unused product in accordance with local, regional, and national regulations.[1]
-
Empty Containers: Empty containers may retain product residue and can be dangerous. They should be taken to an approved waste handling site for recycling or disposal.[4]
This compound Handling Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
